Pronethalol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSANNODOVBCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021193 | |
| Record name | Pronethalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-80-8 | |
| Record name | Pronethalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pronetalol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pronethalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRONETALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBP4RT1IMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pronethalol: A Technical Guide to its Mechanism of Action as a Non-Selective Beta-Blocker
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular and cellular mechanisms underlying the action of pronethalol, a pioneering non-selective beta-adrenergic receptor antagonist. It details its interaction with beta-adrenergic receptors, the consequent effects on intracellular signaling pathways, and the experimental methodologies used to characterize its pharmacological profile.
Core Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at both β1- and β2-adrenergic receptors.[1][2][3] This non-selective action means it competes with endogenous catecholamines, such as epinephrine (adrenaline) and norepinephrine (noradrenaline), for the same binding sites on these receptors.[4][5] By binding to the receptors without activating them, this compound effectively blocks the signal transduction that would normally occur upon agonist binding. This inhibition of sympathetic stimulation forms the basis of its therapeutic effects and its side-effect profile.[2][5] Being a competitive antagonist, its effects can be surmounted by increasing the concentration of the agonist.
The blockade of β1-adrenergic receptors, predominantly located in the heart, leads to a reduction in heart rate (negative chronotropy) and the force of cardiac contraction (negative inotropy).[4] The antagonism of β2-adrenergic receptors, which are found in the smooth muscle of the bronchi and blood vessels, can lead to bronchoconstriction and vasoconstriction.[3][5]
Impact on Intracellular Signaling Pathways
The primary signaling pathway affected by this compound's antagonism is the canonical Gs protein-coupled receptor (GPCR) cascade. Under normal physiological conditions, the binding of an agonist (like epinephrine) to a beta-adrenergic receptor activates the associated stimulatory G protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
This compound, by blocking the initial agonist binding, prevents the activation of this entire cascade, leading to a decrease in intracellular cAMP levels and subsequent downstream effects.
Figure 1: Agonist-activated beta-adrenergic signaling pathway.
This compound's intervention occurs at the initial binding step, effectively halting the downstream signaling cascade.
Figure 2: this compound's competitive antagonism of the β-adrenergic receptor.
Quantitative Pharmacology
The affinity and potency of this compound are determined through various in vitro assays. Although much of the extensive characterization has been performed on its successor, propranolol, the available data for this compound and related non-selective beta-blockers illustrate their interaction with β1- and β2-adrenergic receptors.
Table 1: Binding Affinity of Non-Selective Beta-Blockers
| Compound | Receptor Subtype | Species | Assay Type | pKi Value | Reference |
|---|---|---|---|---|---|
| Propranolol | β1-Adrenergic | Human | Radioligand Binding | 9.02 ± 0.04 | [7] |
| Propranolol | β2-Adrenergic | Human | Radioligand Binding | Not specified | |
| Propranolol | β1-Adrenergic | Rat | Radioligand Binding | Not specified | [8] |
| Propranolol | β2-Adrenergic | Rat | Radioligand Binding | Not specified |[8] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating greater binding affinity. Data for this compound is limited in publicly available databases, hence propranolol is shown as a close structural and functional analog.
Table 2: Functional Antagonism of Non-Selective Beta-Blockers
| Compound | Receptor Subtype | Tissue/System | Assay Type | pA2 Value | Reference |
|---|---|---|---|---|---|
| Propranolol | β1/β2 | Guinea-pig Trachea | Schild Analysis | Not specified | [9] |
| Propranolol | β1 | Human Heart | Schild Analysis | 8.5 (vs. Noradrenaline) | [10] |
| Propranolol | β2 | Human Heart | Schild Analysis | 8.9 (vs. Adrenaline) |[10] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. For a competitive antagonist, pA2 is theoretically equal to pKB.[11]
Experimental Protocols
The characterization of this compound's mechanism of action relies on established pharmacological assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.[12][13][14] It involves incubating a preparation of cell membranes containing the receptor of interest with a fixed concentration of a radiolabeled ligand (e.g., ³H-dihydroalprenolol) and varying concentrations of the unlabeled competitor drug (this compound).
Methodology:
-
Membrane Preparation: Tissues or cells expressing β-adrenergic receptors are homogenized and centrifuged to isolate a membrane-enriched fraction.[15] Protein concentration is determined.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of this compound in a suitable buffer.[15]
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the free radioligand in the solution.[15] The filters are washed to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]
Figure 3: Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Measurement
Functional assays assess the ability of an antagonist to inhibit the physiological response to an agonist. Measuring the inhibition of agonist-stimulated cAMP production is a common method for β-adrenergic receptor antagonists.[16][17][18]
Methodology:
-
Cell Culture: Cells expressing the target β-adrenergic receptor are cultured in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: A fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) is added to stimulate adenylyl cyclase and cAMP production.
-
Cell Lysis and Detection: After a set incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassays (e.g., HTRF, AlphaScreen) or bioluminescence (e.g., GloSensor).[17][19][20]
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP response (IC50) is determined.
Figure 4: Workflow for a cAMP functional assay.
Schild Analysis
Schild analysis is a robust method used in functional studies to determine the affinity (pA2 value) of a competitive antagonist.[21] It is independent of the agonist's efficacy and the specific cellular response being measured.[22]
Methodology:
-
Agonist Dose-Response: A cumulative concentration-response curve for a β-agonist is generated.
-
Antagonist Incubation: The tissue or cell preparation is incubated with a fixed concentration of this compound until equilibrium is reached.
-
Shifted Dose-Response: A second agonist concentration-response curve is generated in the presence of this compound. This should result in a parallel rightward shift of the curve without a change in the maximum response for a competitive antagonist.[11]
-
Repeat: Steps 2 and 3 are repeated with several different concentrations of this compound.
-
Calculate Dose Ratio: For each concentration of this compound, the dose ratio (r) is calculated. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.[21]
-
Schild Plot: A graph of log(r-1) versus the log of the molar concentration of this compound is plotted. For a competitive antagonist, this plot should be a straight line with a slope of 1.[21][22] The x-intercept of this line is the pA2 value.
Figure 5: Logical workflow for Schild analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta blocker - Wikipedia [en.wikipedia.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Propranolol - Wikipedia [en.wikipedia.org]
- 6. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 7. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Pharmacological characterization of the beta-adrenoceptor that mediates the relaxant response to noradrenaline in guinea-pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pdspdb.unc.edu [pdspdb.unc.edu]
- 17. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Schild equation - Wikipedia [en.wikipedia.org]
- 22. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Revolution: A Technical Guide to the Discovery of Pronethalol and its Pivotal Role in the Development of Propranolol
A deep dive into the pharmacological breakthroughs that redefined cardiovascular medicine.
This technical guide provides a comprehensive overview of the discovery of pronethalol, the first clinically effective beta-adrenergic antagonist, and its direct lineage to the development of the landmark drug, propranolol. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the scientific journey, experimental methodologies, and signaling pathways that underpin this critical chapter in pharmaceutical history.
From Theory to Therapy: The Genesis of Beta-Blockade
The story of this compound and propranolol begins with the foundational work of Sir James Black, a Scottish pharmacologist who sought to develop a new class of drugs to treat angina pectoris.[1] His research was built upon Raymond P. Ahlquist's 1948 hypothesis of dual-adrenergic receptors, designated as alpha (α) and beta (β).[1] Black aimed to create a compound that could block the β-receptors in the heart, thereby reducing the cardiac workload and oxygen demand in patients with angina.[2]
The initial breakthrough came with the synthesis of dichloroisoprenaline (DCI), a compound that demonstrated β-antagonist activity but was unsuitable for clinical use.[1] This led Black's team at Imperial Chemical Industries (ICI) to synthesize a series of analogues, culminating in the development of this compound (originally known as nethalide or compound 38,174) in 1960.[2][3] this compound became the first beta-blocker to be used in a clinical setting.[1]
However, the promise of this compound was short-lived. In 1963, long-term toxicity studies revealed that this compound was a moderately potent carcinogen in mice, causing thymic lymphosarcomas after prolonged administration. This discovery necessitated the withdrawal of this compound and spurred the search for a safer alternative.
The critical advancement came with a subtle but profound structural modification. By inserting an oxymethylene bridge into the arylethanolamine structure of this compound, researchers at ICI created propranolol.[1] This new compound not only lacked the carcinogenicity of its predecessor but also exhibited significantly higher potency as a β-adrenergic antagonist. Propranolol was launched in 1965 and went on to revolutionize the treatment of a wide range of cardiovascular diseases, including hypertension, arrhythmias, and myocardial infarction.[2]
Below is a diagram illustrating the logical progression from Ahlquist's initial theory to the development of propranolol.
Comparative Pharmacology: this compound vs. Propranolol
Propranolol demonstrated a marked increase in potency as a β-adrenergic antagonist compared to this compound. The following tables summarize the quantitative data from comparative studies conducted in the mid-1960s.
Table 1: Acute Toxicity in Mice
| Compound | Route of Administration | LD50 (mg/kg) |
| This compound | Oral | ~549 |
| Propranolol | Oral | ~511 |
| This compound | Intravenous | ~46 |
| Propranolol | Intravenous | ~42 |
Data sourced from Black, Duncan, and Shanks (1965).
Table 2: Relative Potency in Antagonizing Isoprenaline-Induced Tachycardia
| Animal Model | Relative Potency (Propranolol vs. This compound) |
| Anesthetized Cats | ~10 times more active |
| Anesthetized Dogs | ~10 times more active |
Data sourced from Black, Duncan, and Shanks (1965).
Experimental Protocols
The following are representative experimental protocols from the era of this compound and propranolol's development, reconstructed from the descriptions provided in key publications.
Synthesis of this compound (Representative Method)
Objective: To synthesize 2-amino-1-(2-naphthyl)ethanol derivatives.
Materials:
-
2-Naphthol
-
Epichlorohydrin
-
Isopropylamine
-
Suitable solvents (e.g., ethanol, benzene)
-
Base (e.g., sodium hydroxide)
Procedure:
-
Formation of the epoxide: 2-Naphthol is reacted with epichlorohydrin in the presence of a base to form 1-(2-naphthoxy)-2,3-epoxypropane.
-
Ring opening: The resulting epoxide is then treated with isopropylamine. The amine attacks the terminal carbon of the epoxide ring, opening it to form the final this compound product (1-(2-naphthoxy)-3-(isopropylamino)propan-2-ol).
-
Purification: The crude product is purified by recrystallization from a suitable solvent.
In Vitro Assessment of β-Adrenergic Antagonism: Isolated Guinea Pig Atrial Strip Assay
This in vitro assay was crucial for determining the potency of β-adrenergic antagonists.
Objective: To quantify the antagonistic effect of this compound and propranolol on the chronotropic effects of adrenaline in isolated guinea pig atrial tissue.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution
-
Adrenaline
-
This compound
-
Propranolol
-
Organ bath with temperature control and oxygenation
-
Isotonic transducer and recording equipment (kymograph)
Procedure:
-
Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised. The right atrium is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Transducer Attachment: The atrial strip is connected to an isotonic transducer to record the rate of contraction.
-
Control Response: A cumulative dose-response curve for adrenaline is established to determine the baseline chronotropic effect.
-
Antagonist Incubation: The tissue is washed, and a known concentration of the antagonist (this compound or propranolol) is added to the organ bath and allowed to incubate.
-
Post-Antagonist Response: The cumulative dose-response to adrenaline is repeated in the presence of the antagonist.
-
Data Analysis: The degree of rightward shift in the adrenaline dose-response curve is measured to determine the potency of the antagonist.
In Vivo Assessment of β-Adrenergic Antagonism: Antagonism of Isoprenaline-Induced Tachycardia in Anesthetized Animals
Objective: To assess the in vivo potency of this compound and propranolol by measuring their ability to block the heart rate increase induced by isoprenaline.
Materials:
-
Cats or dogs
-
Anesthetic (e.g., chloralose)
-
Isoprenaline
-
This compound
-
Propranolol
-
Surgical equipment for catheterization
-
Blood pressure and heart rate monitoring equipment
Procedure:
-
Anesthesia and Instrumentation: The animal is anesthetized, and catheters are placed for drug administration (intravenous) and for monitoring arterial blood pressure and heart rate.
-
Control Response: A baseline heart rate is established. A standard dose of isoprenaline is administered intravenously, and the peak increase in heart rate is recorded.
-
Antagonist Administration: A dose of the antagonist (this compound or propranolol) is administered intravenously.
-
Post-Antagonist Challenge: After a set period, the same dose of isoprenaline is administered again, and the resulting increase in heart rate is recorded.
-
Data Analysis: The percentage reduction in the isoprenaline-induced tachycardia is calculated to determine the antagonist's potency. This can be repeated with increasing doses of the antagonist to establish a dose-response relationship.
Chronic Toxicity and Carcinogenicity Study in Mice (Representative Protocol)
The following represents a likely protocol for the carcinogenicity studies of this compound in the early 1960s, based on the findings of Paget (1963).
Objective: To assess the long-term safety and potential carcinogenicity of this compound in mice.
Materials:
-
A large cohort of mice of a specific strain
-
This compound
-
Vehicle for administration (e.g., in feed or by gavage)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Allocation: Mice are randomly assigned to a control group and one or more this compound treatment groups at different dose levels.
-
Dosing: this compound is administered continuously, typically mixed in the feed, for an extended period (e.g., up to 2 years, though tumors were observed as early as 10 weeks).
-
Clinical Observation: Animals are observed daily for any signs of toxicity, including changes in appearance, behavior, and body weight.
-
Pathology: At the end of the study, or when animals become moribund, a full necropsy is performed. All major organs are examined macroscopically, and tissues are collected for histopathological analysis.
-
Data Analysis: The incidence and type of tumors in the treated groups are compared to the control group to determine the carcinogenic potential of the compound.
Mechanism of Action and Signaling Pathway
This compound and propranolol are non-selective β-adrenergic receptor antagonists, meaning they block both β1 and β2 receptors. These receptors are G-protein coupled receptors (GPCRs). When stimulated by catecholamines like adrenaline and noradrenaline, they activate a downstream signaling cascade.
The blockade of β1-adrenergic receptors in the heart is the primary mechanism for the anti-anginal and anti-hypertensive effects of these drugs. This blockade leads to a decrease in heart rate (negative chronotropy), a reduction in the force of cardiac contraction (negative inotropy), and slowed atrioventricular conduction.
The diagram below illustrates the canonical β-adrenergic signaling pathway and the point of inhibition by this compound and propranolol.
References
- 1. Putting Theory into Practice: James Black, Receptor Theory and the Development of the Beta-Blockers at ICI, 1958–1978 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of a new adrenergic beta-receptor-blocking compound (Nethalide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COMPARISON OF SOME PROPERTIES OF this compound AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enantiomers of Pronethalol and Their Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pronethalol, a pioneering non-selective β-adrenergic receptor antagonist, serves as a critical case study in the importance of stereochemistry in pharmacology. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (R)-pronethalol and (S)-pronethalol. This guide provides a detailed exploration of the distinct chemical and pharmacological properties of these enantiomers. It covers their profound differences in receptor binding affinity, biological activity, and metabolic pathways. Furthermore, this document furnishes detailed experimental protocols for key assays and visualizes complex biological and experimental processes to support research and development in the field of adrenergic receptor pharmacology.
Introduction
This compound was one of the first β-adrenergic antagonists to be synthesized and clinically investigated. Although its use was discontinued due to concerns about carcinogenicity in animal models, its development paved the way for successor compounds like propranolol and revolutionized the treatment of cardiovascular diseases.[1] The core structure of this compound features a stereocenter, leading to the existence of (R) and (S) enantiomers. It is now a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different absorption, distribution, metabolism, excretion (ADME), and pharmacodynamic properties. In the case of β-blockers, the biological activity is predominantly associated with one enantiomer, highlighting the critical need to study each stereoisomer independently.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The primary difference between the enantiomers lies not in their basic physical properties but in their interaction with chiral environments, such as biological receptors.
| Property | Value |
| Chemical Name | 1-(naphthalen-2-yl)-2-(propan-2-ylamino)ethanol |
| Molecular Formula | C₁₅H₁₉NO |
| Molecular Weight | 229.32 g/mol |
| Chirality | Contains one stereocenter |
| Enantiomers | (R)-pronethalol and (S)-pronethalol |
Stereoselective Pharmacology and Receptor Binding
The most significant difference between the this compound enantiomers is their interaction with β-adrenergic receptors. The β-blocking activity resides almost exclusively in one of the isomers.
Differential Potency
The (R)-(–)-enantiomer of this compound is markedly more potent as a β-adrenergic antagonist than its (S)-(+)-counterpart. Studies have shown that the (R)-(–)-enantiomer is approximately 49 times more active than the (S)-(+)-form in its β-blocking effects.[1] This pronounced stereoselectivity is a hallmark of the arylalkanolamine class of β-blockers.
In contrast, other pharmacological effects may not exhibit the same degree of stereoselectivity. For instance, the antidysrhythmic activity of racemic this compound against ouabain- and adrenalin-induced arrhythmias was found to be similar to the (S)-(+)-isomer, while the more potent β-blocking (R)-(–)-isomer showed only low activity in this context, suggesting a non-specific, membrane-stabilizing effect independent of β-receptor blockade.[1]
| Enantiomer | Relative β-Blocking Activity | Notes |
| (R)-(–)-Pronethalol | ~49x more active | The eutomer; responsible for the therapeutic β-blocking effect. |
| (S)-(+)-Pronethalol | ~1x | The distomer; exhibits significantly lower β-blocking activity but may contribute to non-specific effects. |
β-Adrenergic Receptor Signaling Pathway
This compound exerts its effect by competitively antagonizing the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the Gs alpha subunit. This in turn activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to various downstream cellular responses, such as increased heart rate and contractility. The (R)-enantiomer of this compound effectively blocks this cascade.
Stereoselective Metabolism
While detailed metabolic studies specifically on this compound enantiomers are less common than for its successor propranolol, the principles of stereoselective metabolism apply. Different enantiomers can be metabolized at different rates and through different pathways by cytochrome P450 enzymes.[1]
For the closely related propranolol, it is known that:
-
At lower concentrations, the (R)-(+)-enantiomer is metabolized preferentially.[1]
-
At higher concentrations, the (S)-(–)-enantiomer is metabolized first due to saturation of the first-pass metabolism of the (R)-(+)-isomer.[1]
-
Ring oxidation strongly favors the (+)-propranolol enantiomer, leading to a greater bioavailability of the more pharmacologically active (-)-propranolol.[2]
These findings suggest that the pharmacokinetics of this compound would likely also be stereoselective, potentially leading to a different plasma concentration ratio of the enantiomers than the 1:1 ratio administered in a racemic mixture.
Experimental Protocols
Characterizing the properties of this compound enantiomers requires specific in-vitro assays. The following sections provide detailed methodologies for key experiments.
Chiral Resolution of this compound
To study the individual enantiomers, they must first be separated from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method.
Objective: To separate (R)- and (S)-pronethalol from a racemic mixture.
Methodology:
-
Column Selection: A polysaccharide-based CSP, such as one coated with an amylose or cellulose derivative (e.g., Kromasil 5-Amycoat), is effective for this class of compounds.[3]
-
Mobile Phase Preparation: A typical mobile phase consists of a non-polar solvent (e.g., n-Hexane or n-heptane), an alcohol modifier (e.g., isopropanol or ethanol), and a basic additive to improve peak shape and resolution (e.g., diethylamine or ammonia).[3][4]
-
Example Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v).[5]
-
-
Sample Preparation: Dissolve racemic this compound hydrochloride in the mobile phase or a compatible solvent like ethanol to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the working standard of the racemic mixture to determine the retention times of the two enantiomers. c. If a pure standard of one enantiomer (e.g., S-pronethalol) is available, inject it to confirm the elution order. Typically, the R(+) isomer shows higher retention on many polysaccharide-based CSPs.[5] d. For preparative separation, perform repeated injections and collect the fractions corresponding to each enantiomeric peak. e. Combine and evaporate the respective fractions under reduced pressure to recover the purified enantiomers. f. Assess the enantiomeric excess (e.e.) of the collected fractions by re-injecting a small sample onto the analytical column.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of each this compound enantiomer for β-adrenergic receptors. It measures the ability of the unlabeled enantiomer (the "competitor") to displace a specific radiolabeled ligand from the receptor.
Objective: To determine the Ki of (R)- and (S)-pronethalol for β₁ and β₂-adrenergic receptors.
Materials:
-
Receptor Source: Cell membranes from tissue (e.g., rat heart ventricles for β₁) or from cell lines expressing a specific receptor subtype (e.g., transfected COS-7 or HEK293 cells).[6]
-
Radioligand: A non-selective, high-affinity β-adrenergic antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-cyanopindolol.
-
Competitors: Purified (R)- and (S)-pronethalol.
-
Non-specific Binding Control: A high concentration of a non-labeled β-blocker (e.g., 10 µM propranolol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at incubation temperature.
-
Apparatus: 96-well plates, cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation: a. Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. c. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. d. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Procedure: a. In a 96-well plate, set up reactions in triplicate for each concentration of the competitor. The final volume is typically 250 µL. b. Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically near its Kd value), and the membrane preparation (e.g., 50 µg protein). c. Non-specific Binding (NSB) Wells: Add the non-specific binding control (e.g., 10 µM propranolol), radioligand, and membranes. d. Competition Wells: Add a range of concentrations of the competitor ((R)- or (S)-pronethalol), radioligand, and membranes. e. Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration and Counting: a. Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand. c. Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the competitor. This will generate a sigmoidal dose-response curve. c. Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: Adenylyl Cyclase Activity
This assay measures the functional consequence of receptor blockade by quantifying the production of cAMP. A decrease in agonist-stimulated cAMP production in the presence of an antagonist demonstrates its inhibitory effect.
Objective: To determine the potency of this compound enantiomers in inhibiting isoproterenol-stimulated adenylyl cyclase activity.
Methodology:
-
Membrane Preparation: Prepare cell or tissue membranes as described in the radioligand binding assay protocol.
-
Reaction Mixture: Prepare a master mix containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5).
-
Cofactors: MgCl₂ (e.g., 2 mM).
-
ATP Substrate: Including [α-³²P]ATP as a tracer.
-
ATP Regeneration System: (e.g., phosphocreatine and creatine kinase) to prevent ATP depletion and ADP inhibition.
-
cAMP Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
-
Assay Procedure: a. Pre-incubate membranes with varying concentrations of the this compound enantiomer (or vehicle control) for 10-15 minutes at 30°C. b. Initiate the reaction by adding a fixed concentration of a β-agonist (e.g., isoproterenol) to stimulate the enzyme, followed immediately by the reaction mixture containing [α-³²P]ATP. c. Incubate for a fixed time (e.g., 10-20 minutes) at 37°C. The reaction must be linear with respect to time and protein concentration. d. Terminate the reaction by adding a "stop solution" (e.g., containing SDS, unlabeled ATP, and [³H]-cAMP to monitor recovery) and boiling for 3-5 minutes.
-
Separation of [³²P]-cAMP: a. The product, [³²P]-cAMP, must be separated from the unreacted [α-³²P]ATP substrate. The classical method involves sequential column chromatography over Dowex anion exchange resin followed by neutral alumina.[7] b. The Dowex column retains the negatively charged ATP, while the neutral cAMP passes through. c. The alumina column then separates cAMP from other potential contaminants.
-
Quantification: a. The radioactivity of the final eluate containing the purified [³²P]-cAMP is measured by liquid scintillation counting. b. The amount of cAMP produced is calculated based on the specific activity of the [α-³²P]ATP.
-
Data Analysis: a. Plot the percentage of inhibition of agonist-stimulated adenylyl cyclase activity against the log concentration of the this compound enantiomer. b. Determine the IC₅₀ value from the resulting dose-response curve. This value represents the functional potency of the antagonist.
Conclusion
The enantiomers of this compound exhibit profound differences in their pharmacological profiles, a classic example of stereoselectivity in drug action. The β-adrenergic blocking activity, which is the basis for its therapeutic potential, resides almost entirely in the (R)-enantiomer, making it the eutomer. The (S)-enantiomer, or distomer, is largely inactive at the β-receptor but may contribute to other, non-specific effects. This dramatic difference in activity underscores the necessity of characterizing individual stereoisomers during the drug development process. The experimental protocols and pathway diagrams provided in this guide offer a technical framework for researchers to investigate these and other chiral compounds, contributing to the development of safer and more effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective ring oxidation of propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unina.it [iris.unina.it]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Angina Treatment: Early Clinical Investigations of Pronethalol
An In-depth Technical Review for Researchers and Drug Development Professionals
The advent of pronethalol in the early 1960s marked a pivotal moment in the management of angina pectoris, heralding the arrival of a novel therapeutic class: the beta-adrenergic receptor antagonists. This technical guide delves into the seminal early clinical studies of this compound, offering a detailed examination of the experimental protocols, a quantitative summary of the findings, and a visualization of the underlying physiological mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational research that paved the way for modern beta-blocker therapy.
Quantitative Efficacy of this compound in Angina Pectoris
The initial clinical trials of this compound sought to quantify its effectiveness in reducing the frequency of anginal attacks and improving exercise tolerance in patients with coronary artery disease. The data from these pioneering studies are summarized below.
| Parameter | Placebo | This compound | Percentage Change |
| Mean Number of Anginal Attacks per Week | 10.8 | 5.2 | -51.9% |
| Mean Glyceryl Trinitrate Consumption per Week | 12.5 tablets | 6.0 tablets | -52.0% |
| Exercise Tolerance (Time to Onset of Pain in minutes) | 3.5 | 5.0 | +42.9% |
Data compiled from the findings of Alleyne G.A.O. et al. (1963). "Effect of this compound in Angina Pectoris." British Medical Journal.
Experimental Protocols of Early Clinical Trials
The foundational studies of this compound in angina were characterized by their meticulous, albeit by modern standards, straightforward experimental designs. A representative protocol is detailed below.
Study Design: A double-blind, placebo-controlled crossover trial was the predominant methodology.
Patient Population:
-
Inclusion Criteria: Patients with a clear history of angina of effort, confirmed by clinical examination and electrocardiographic (ECG) changes on exercise.
-
Exclusion Criteria: Patients with evidence of heart failure, significant valvular heart disease, or recent myocardial infarction.
Treatment Regimen:
-
This compound Dosage: Oral doses typically ranged from 100 mg to 200 mg, administered three to four times daily.
-
Placebo: An identical, inert tablet was used as a control.
-
Crossover Design: Each patient served as their own control, receiving both this compound and placebo for defined periods (e.g., four weeks on each treatment), separated by a washout period.
Efficacy Assessment:
-
Primary Endpoints:
-
Frequency of anginal attacks, recorded by patients in a daily diary.
-
Consumption of short-acting nitrates (glyceryl trinitrate), also recorded in patient diaries.
-
-
Secondary Endpoint:
-
Exercise tolerance, assessed using a standardized exercise test (e.g., Master's two-step test or treadmill exercise). The time to the onset of anginal pain and the maximal exercise duration were recorded.
-
Physiological Measurements:
-
Heart rate and blood pressure were measured at rest and during exercise.
Visualizing the Mechanism of Action and Experimental Workflow
To elucidate the physiological basis of this compound's therapeutic effect and the structure of the clinical trials, the following diagrams are provided.
Caption: Beta-Adrenergic Signaling Pathway and the Action of this compound.
Caption: Double-Blind Crossover Experimental Workflow for this compound Trials.
Methodological & Application
Application Notes and Protocols for the Use of Pronethalol as an Internal Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pronethalol, a beta-adrenergic antagonist structurally similar to propranolol, serves as an excellent internal standard (IS) for the quantitative analysis of various drugs, particularly propranolol, in biological matrices using High-Performance Liquid Chromatography (HPLC). Its use significantly enhances the accuracy and precision of analytical methods by compensating for variations in sample preparation and instrument response.[1][2] This document provides detailed application notes and protocols for utilizing this compound as an internal standard in HPLC-based assays.
Physicochemical Properties of this compound
This compound shares key physicochemical characteristics with propranolol, making it an ideal internal standard. Both are ethanolamine derivatives, possessing similar extraction efficiencies, chromatographic behavior, and ionization properties. This structural analogy ensures that this compound effectively mimics the analyte during the analytical process, leading to reliable quantification.
Application: Enantiospecific Analysis of Propranolol in Biological Fluids
A primary application of this compound as an internal standard is in the stereoselective analysis of propranolol enantiomers in plasma and urine.[1][2] Propranolol is a racemic mixture, and its enantiomers exhibit different pharmacological activities. Therefore, enantiospecific quantification is crucial for pharmacokinetic and pharmacodynamic studies. The following protocols are based on the work of Spahn-Langguth et al., who developed robust RP-HPLC methods for this purpose.[1][2]
Experimental Protocols
The following are three distinct methods for the derivatization and subsequent HPLC analysis of propranolol enantiomers using this compound as an internal standard.
Method 1: Derivatization with Phenylethylisocyanate (PEIC)
-
Sample Preparation:
-
To 0.5 mL of plasma or urine, add this compound solution as the internal standard.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane) under alkaline conditions.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the residue in a small volume of anhydrous toluene.
-
Add a solution of (R)-(+)-1-phenylethylisocyanate in toluene.
-
Add triethylamine as a catalyst.
-
Incubate the mixture at room temperature to allow for the formation of diastereomeric urea derivatives.
-
Evaporate the solvent to dryness.
-
-
HPLC Analysis:
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
-
Method 2: Derivatization with S-Flunoxaprofen Isocyanate (FLOPIC)
-
Sample Preparation:
-
Derivatization:
-
Reconstitute the residue in anhydrous dichloromethane containing triethylamine.
-
Add a solution of S-flunoxaprofen isocyanate in anhydrous dichloromethane.
-
Incubate to form diastereomeric derivatives.
-
Evaporate the solvent.
-
-
HPLC Analysis:
-
Reconstitute the residue in the mobile phase for injection.
-
Method 3: Derivatization with S-Flunoxaprofen Chloride (FLOP-Cl)
-
Sample Preparation:
-
Derivatization:
-
HPLC Analysis:
-
Reconstitute the residue in the mobile phase for analysis.
-
Chromatographic Conditions
The following table summarizes the typical HPLC conditions for the analysis of derivatized propranolol and this compound.
| Parameter | Condition |
| Column | Octadecylsilane (C18), 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water:Glacial Acetic Acid (70:30:0.1, v/v/v)[2] |
| Flow Rate | 1.2 mL/min[2] |
| Detection | Fluorescence (Excitation/Emission wavelengths depend on the derivatizing agent) |
| PEIC derivatives: UV detection may also be applicable. | |
| FLOPIC/FLOP-Cl derivatives: 305 nm (Excitation) / 355 nm (Emission)[2] | |
| Injection Volume | 20 µL[2] |
Data Presentation
The use of this compound as an internal standard significantly improves the reproducibility of the assay.[1][2] The following tables summarize the performance characteristics of the described methods.
Table 1: Chromatographic Performance
| Derivatizing Agent | Analyte | Separation Factor (α) | Resolution (Rs) |
| PEIC | Propranolol Diastereomers | 1.15[2] | 3.0[2] |
| This compound Diastereomers | 1.17[2] | 2.5[2] | |
| FLOPIC/FLOP-Cl | Propranolol Diastereomers | 1.10[2] | 2.37[2] |
| This compound Diastereomers | 1.08[2] | 2.0[2] |
Table 2: Method Validation Parameters
| Parameter | PEIC Method | FLOPIC/FLOP-Cl Method |
| Limit of Detection (LOD) | 2 ng/mL of each enantiomer[2] | 1-2 ng/mL of each enantiomer[1] |
| Precision (CV%) | 4 - 10%[2] | 5 - 8%[2] |
| Linearity | Not explicitly stated in snippets | Not explicitly stated in snippets |
| Accuracy | Not explicitly stated in snippets | Not explicitly stated in snippets |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of propranolol using this compound as an internal standard.
Pharmacokinetic Pathway of Propranolol
Caption: Generalized ADME pathway for orally administered propranolol.
References
Application Notes: Pronethalol for Beta-Blockade in Isolated Organ Bath Studies
Introduction
Pronethalol was one of the first beta-adrenergic receptor antagonists developed and played a crucial role in establishing the therapeutic potential of beta-blockade.[1] Although largely replaced in clinical practice by newer agents like propranolol due to findings of carcinogenicity in mice, this compound remains a valuable pharmacological tool in preclinical research.[2] These application notes provide a detailed overview and protocol for using this compound to induce competitive beta-blockade in isolated organ bath experiments, a fundamental technique for studying receptor pharmacology.[3][4]
Isolated organ bath systems allow for the investigation of drug effects on intact tissues in a controlled ex vivo environment, bridging the gap between single-cell assays and in vivo studies.[3] this compound is used in this context to characterize beta-adrenoceptor function and to quantify the potency of antagonists.
Mechanism of Action
This compound is a non-selective beta-adrenoceptor antagonist, meaning it competitively blocks both β1 and β2 adrenergic receptors.[5] Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like adrenaline and noradrenaline, activate a downstream signaling cascade.
-
β1-Receptors: Predominantly located in cardiac tissue.[6] Their stimulation leads to increased heart rate (chronotropy) and contractility (inotropy).[6][7]
-
β2-Receptors: Found in the smooth muscle of blood vessels and bronchi.[6] Their activation causes vasodilation and bronchodilation.[6]
This compound, as a competitive antagonist, binds reversibly to these receptors at the same site as the natural agonists.[1] By occupying the receptor, it prevents the agonist from binding and initiating the intracellular response, which involves the Gs protein, adenylyl cyclase activation, and an increase in cyclic AMP (cAMP).[8] This blockade is surmountable, meaning that its effect can be overcome by increasing the concentration of the agonist. In an organ bath experiment, this is observed as a rightward, parallel shift in the agonist's concentration-response curve with no change in the maximum response.[5]
Signaling Pathway of Beta-Adrenergic Blockade
The following diagram illustrates the mechanism of action for this compound.
Caption: Beta-adrenergic receptor signaling and competitive blockade by this compound.
Experimental Protocols
This protocol details the methodology for constructing cumulative concentration-response curves to an agonist in the absence and presence of this compound using an isolated tissue preparation. This allows for the determination of the antagonist's potency, often expressed as a pA2 value via Schild analysis.[9][10]
Objective: To quantify the beta-blocking effect of this compound on an isolated tissue preparation (e.g., guinea-pig right atrial strip) by observing the shift in the concentration-response curve to the beta-agonist isoprenaline.
Materials and Reagents:
-
Isolated Tissue: Guinea-pig right atrial strip (predominantly β1 receptors) or tracheal smooth muscle (predominantly β2 receptors).
-
Physiological Salt Solution: e.g., McEwen solution or Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Beta-Adrenergic Agonist: Isoprenaline (Isoproterenol) stock solution and serial dilutions.
-
Beta-Adrenergic Antagonist: this compound hydrochloride stock solution and serial dilutions.
-
Isolated Organ Bath System: Including tissue holders, a temperature-controlled bath, aeration system, and force-displacement transducer connected to a data acquisition system.[3][11]
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Rapidly dissect the target tissue (e.g., the heart to isolate the right atria).[5]
-
Place the tissue in cold, aerated physiological salt solution.
-
Carefully prepare the tissue to the desired dimensions. For a right atrial strip, suspend it so that the spontaneous contractions can be measured.[5]
-
-
Organ Bath Setup:
-
Mount the tissue in the organ bath chamber filled with physiological salt solution maintained at 37°C and continuously aerated.
-
Connect the tissue to the force-displacement transducer.
-
Apply an initial resting tension (e.g., 1 gram for guinea pig atria) and allow the tissue to equilibrate for 60-90 minutes. Wash the tissue with fresh solution every 15-20 minutes.
-
-
Control Agonist Concentration-Response Curve:
-
After equilibration, record the baseline activity.
-
Add the agonist (isoprenaline) to the bath in a cumulative manner, starting with a low concentration (e.g., 1 nM).
-
Wait for the response to plateau (typically 2-3 minutes) before adding the next, higher concentration (usually in half-log or log increments).
-
Continue until a maximal response is achieved.
-
Wash the tissue repeatedly with fresh physiological salt solution to return it to baseline.
-
-
Antagonist Incubation:
-
Once the tissue has returned to its baseline resting state, add a specific concentration of this compound to the bath (e.g., 10⁻⁷ M).
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
-
Second Agonist Concentration-Response Curve:
-
In the continued presence of this compound, repeat the cumulative addition of the agonist (isoprenaline) as described in step 3.
-
A higher concentration of the agonist will be required to elicit the same level of response.[5]
-
-
Data Analysis:
-
For each curve, plot the response (e.g., increase in heart rate) against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
For a more thorough analysis (Schild Plot), repeat steps 4 and 5 with at least two other concentrations of this compound. Plot log(DR-1) versus the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA2 value, a measure of the antagonist's affinity.[10]
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical isolated organ bath experiment to determine competitive antagonism.
Caption: Workflow for an isolated organ bath experiment with a competitive antagonist.
Data Presentation
Quantitative data from isolated organ bath experiments should be presented clearly to allow for comparison. The primary outcome of these experiments is the demonstration of a parallel shift in the agonist dose-response curve and the quantification of antagonist potency.
Table 1: Comparison of Beta-Adrenergic Antagonists
This table compares the relative potency of this compound and propranolol, its successor. Propranolol is significantly more potent in its beta-blocking activity.
| Antagonist | Relative Potency vs. Isoprenaline Tachycardia | Key Characteristics | Reference |
| This compound | 1x | Early, non-selective β-blocker. Use is now limited to research due to toxicity concerns. | [5],[2] |
| Propranolol | ~10x more active than this compound | Non-selective β-blocker that replaced this compound. Widely used clinically and as a reference antagonist in research. | [5] |
Table 2: Hypothetical Concentration-Response Data for Isoprenaline in the Presence of this compound
This table illustrates the rightward shift in the EC50 value of isoprenaline when increasing concentrations of this compound are added to an isolated guinea-pig atrial preparation.
| This compound Concentration (M) | Isoprenaline EC50 (M) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | 5 x 10⁻⁹ | 1 | N/A |
| 1 x 10⁻⁷ | 5 x 10⁻⁸ | 10 | 0.95 |
| 3 x 10⁻⁷ | 1.55 x 10⁻⁷ | 31 | 1.48 |
| 1 x 10⁻⁶ | 5.05 x 10⁻⁷ | 101 | 2.00 |
| Note: Data are hypothetical, based on the principles of competitive antagonism described in the literature. The parallel shift in the dose-response curve is a hallmark of this interaction.[5] |
References
- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Isolated organ/tissue test – organ bath [panlab.com]
- 4. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COMPARISON OF SOME PROPERTIES OF this compound AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Schild equation - Wikipedia [en.wikipedia.org]
- 11. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for studying pronethalol's effect on cardiac arrhythmias
Application Note: Investigating the Anti-Arrhythmic Effects of Pronethalol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental framework for evaluating the efficacy of this compound, a non-selective β-adrenergic receptor antagonist, in the context of cardiac arrhythmias. The protocols outlined herein cover both in vivo and ex vivo models, offering a comprehensive approach to understanding the electrophysiological effects of this compound.
Introduction: this compound and Cardiac Arrhythmias
Cardiac arrhythmias, characterized by irregular heartbeats, are a significant cause of morbidity and mortality globally.[1] They often arise from abnormalities in cardiac impulse formation or conduction. The sympathetic nervous system plays a crucial role in modulating heart rhythm, primarily through the action of catecholamines (epinephrine and norepinephrine) on β-adrenergic receptors.[2][3] Excessive sympathetic stimulation can lead to electrophysiological changes that promote arrhythmias.[2]
This compound, a non-selective beta-blocker, competitively antagonizes β1 and β2-adrenergic receptors.[4] By blocking the effects of catecholamines on the heart, it is expected to reduce heart rate, decrease myocardial contractility, and alter cardiac electrophysiology, thereby exerting an anti-arrhythmic effect.[5][6] This application note details robust protocols for testing this hypothesis.
Mechanism of Action: β-Adrenergic Blockade
This compound inhibits the binding of norepinephrine and epinephrine to β1-adrenergic receptors on cardiomyocytes. This action blocks the activation of the Gs protein-coupled signaling cascade, preventing the subsequent production of cyclic AMP (cAMP) by adenylyl cyclase.[4] Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation of L-type calcium channels and other key targets. The net result is a decrease in calcium influx, leading to reduced heart rate (negative chronotropy), decreased force of contraction (negative inotropy), and slowed atrioventricular (AV) node conduction (negative dromotropy).[6][7]
Experimental Protocols
Two primary models are proposed: an in vivo electrophysiology study in rodents and an ex vivo study using a Langendorff-perfused isolated heart. Using both models provides a comprehensive view of the drug's effects, from the systemic level to the isolated organ.[8]
Protocol 1: In Vivo Electrophysiological Study in a Rodent Model
This protocol uses programmed electrical stimulation (PES) to assess arrhythmia inducibility in anesthetized rodents before and after this compound administration.[9]
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) with isoflurane (2% in O2).[10]
-
Maintain body temperature at 37°C using a heating pad to prevent hypothermia-induced arrhythmias.[11]
-
Insert a 1.6F octopolar catheter via the right jugular vein into the right atrium and ventricle for intracardiac recording and stimulation.[9][10]
-
Record a 6-lead surface electrocardiogram (ECG) continuously.[10]
-
-
Baseline Electrophysiology (EP) Study:
-
Record baseline intracardiac electrograms and measure standard intervals (PA, AH, HV).[12]
-
Determine the sinus node recovery time (SNRT) and Wenckebach cycle length.
-
-
Arrhythmia Induction Protocol:
-
Perform programmed electrical stimulation (PES) to induce ventricular arrhythmias.[9]
-
Burst Pacing: Deliver trains of 50 stimuli starting at a cycle length of 40 ms and decreasing in 2 ms steps to 10 ms.[9]
-
Programmed Ventricular Stimulation: Use a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 100-150 ms), followed by one to three extra stimuli (S2, S3, S4) at progressively shorter coupling intervals until refractoriness is reached.[11][13]
-
Define a sustained arrhythmia as one lasting more than 30 seconds.[9]
-
-
Drug Administration:
-
Administer the vehicle control (e.g., saline) intravenously and repeat the arrhythmia induction protocol after a 15-minute equilibration period.
-
Administer this compound at various doses (e.g., 1, 5, 10 mg/kg, i.v.).
-
Repeat the full EP study and arrhythmia induction protocol 15 minutes after each dose.
-
-
Data Analysis:
-
Measure and compare the incidence and duration of induced arrhythmias between control and this compound-treated groups.
-
Analyze changes in ECG parameters (heart rate, PR interval, QRS duration, QT interval).
-
Analyze changes in intracardiac conduction intervals and refractory periods.
-
Protocol 2: Ex Vivo Study in a Langendorff-Perfused Heart
This model allows for the study of this compound's direct effects on the heart, independent of systemic neural and hormonal influences.[8]
-
Heart Isolation and Perfusion:
-
Anesthetize a rabbit or guinea pig and perform a thoracotomy.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Retrogradely perfuse the heart with warm (37°C), oxygenated Krebs-Henseleit solution.
-
-
Baseline Recordings:
-
Place ECG electrodes on the heart surface to record a pseudo-ECG.
-
Use a bipolar suction electrode to record monophasic action potentials (MAPs) from the epicardial surface of the right ventricle.[14]
-
Allow the heart to stabilize for 20-30 minutes.
-
Record baseline heart rate, ECG, and MAP parameters, including action potential duration at 90% repolarization (APD90) and the effective refractory period (ERP).[14][15]
-
-
Arrhythmia Induction:
-
Induce arrhythmias through methods such as:
-
Rapid Pacing: Pace the ventricle at a high frequency to induce fibrillation.
-
Pharmacological Induction: Perfuse with arrhythmogenic agents like high concentrations of isoproterenol or acetylcholine.[16]
-
Ischemia-Reperfusion: Stop perfusion for a period (e.g., 20 minutes) followed by reperfusion to induce arrhythmias.[17]
-
-
-
Drug Application:
-
First, perfuse the heart with the vehicle control and perform the arrhythmia induction protocol.
-
Wash out the vehicle and allow the heart to return to baseline.
-
Perfuse the heart with Krebs-Henseleit solution containing this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁵ M).
-
After a 20-minute equilibration period with each concentration, repeat the baseline recordings and the arrhythmia induction protocol.
-
-
Data Analysis:
-
Quantify the incidence and duration of arrhythmias in the presence and absence of this compound.
-
Measure changes in APD90, ERP, and other electrophysiological parameters.[15] Note that some studies with the similar drug propranolol have shown it decreases action potential duration and the effective refractory period.[15]
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Summary of In Vivo Electrophysiological Effects of this compound
| Treatment Group | Dose (mg/kg) | Heart Rate (bpm) | Arrhythmia Incidence (%) | Sustained VT/VF Duration (s) |
| Vehicle | 0 | 350 ± 20 | 90% (9/10) | 45 ± 15 |
| This compound | 1 | 310 ± 18 | 60% (6/10) | 25 ± 10 |
| This compound | 5 | 275 ± 15 | 30% (3/10) | 8 ± 5 |
| This compound | 10 | 250 ± 22 | 10% (1/10) | 2 ± 1* |
*Note: Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle. (Example data)
Table 2: Summary of Ex Vivo Electrophysiological Effects of this compound
| Treatment Group | Concentration (M) | APD90 (ms) | ERP (ms) | Arrhythmia Score |
| Vehicle | 0 | 120 ± 8 | 135 ± 10 | 4.5 ± 0.5 |
| This compound | 10⁻⁸ | 115 ± 7 | 130 ± 9 | 3.2 ± 0.4 |
| This compound | 10⁻⁷ | 112 ± 9 | 125 ± 8 | 2.1 ± 0.3 |
| This compound | 10⁻⁶ | 105 ± 6 | 118 ± 7 | 1.0 ± 0.2* |
*Note: Data are presented as Mean ± SEM. APD90 = Action Potential Duration at 90% repolarization; ERP = Effective Refractory Period. Arrhythmia score based on severity and duration. p < 0.05 vs. Vehicle. (Example data)[15]
Conclusion
The protocols described provide a robust framework for characterizing the anti-arrhythmic potential of this compound. The in vivo model assesses the drug's efficacy in a complex physiological system, while the ex vivo model elucidates its direct cardiac effects.[8][18] By systematically evaluating changes in electrophysiological parameters and arrhythmia inducibility, researchers can generate comprehensive data to support the development of this compound as a potential anti-arrhythmic agent.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Antiarrhythmic mechanisms of beta blocker therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Propranolol - Wikipedia [en.wikipedia.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Beta-blockers in cardiac arrhythmias–Clinical pharmacologist’s point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta blocker - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo cardiac electrophysiology [bio-protocol.org]
- 11. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiologic Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. micropaceep.com [micropaceep.com]
- 14. Prolongation of the human cardiac monophasic action potential by sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiologic effects of propranolol on the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. SCREENING OF DRUGS USED IN ANTIARRYTHMIA | PPTX [slideshare.net]
- 18. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pronethalol Degradation: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of pronethalol. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Disclaimer: Published research specifically detailing the degradation products and pathways of this compound is limited. This compound is a structural analog of propranolol, a widely studied beta-blocker. Therefore, the information and guidance provided herein are largely based on established knowledge of propranolol degradation. Researchers should consider these recommendations as a starting point and validate all findings for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound based on its chemical structure?
A1: Given its structural similarity to propranolol, this compound is likely susceptible to degradation under similar conditions. The primary degradation pathways are expected to be:
-
Hydrolysis: The ether linkage in this compound may be susceptible to cleavage under acidic and basic conditions, leading to the formation of a naphthol derivative and a side-chain amine.
-
Oxidation: The secondary amine and the naphthalene ring are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated species, and other oxidative degradation products.
-
Photodegradation: The naphthalene chromophore in this compound suggests a susceptibility to degradation upon exposure to light, particularly UV radiation.[1] Photolytic degradation could involve cleavage of the side chain or modification of the naphthalene ring.[1]
-
Thermal Degradation: Exposure to high temperatures can induce degradation, although this compound may be relatively stable to thermal stress in the solid state.
Q2: What are the expected degradation products of this compound?
A2: Based on the degradation products identified for propranolol, the following are potential degradation products of this compound:
-
2-Naphthol: Arising from the cleavage of the ether linkage.
-
N-acetylthis compound and N-formylthis compound: Potential products of photodegradation.[1]
-
Hydroxylated this compound: Resulting from the oxidation of the naphthalene ring.
-
Side-chain cleavage products: Various smaller molecules resulting from the breakdown of the amino-alcohol side chain.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying this compound and its degradation products. A reversed-phase C18 column is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of unknown degradation products.[2][3] It provides molecular weight and fragmentation information, which is essential for characterizing novel impurities.
Troubleshooting Guide
Q1: My HPLC chromatogram shows poor resolution between this compound and a suspected degradation product. What can I do?
A1: Poor resolution can be addressed by modifying the chromatographic conditions:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or an isocratic elution with a lower organic content can improve the separation of closely eluting peaks.
-
pH of the Mobile Phase: The ionization state of this compound and its degradation products can significantly affect their retention. Experiment with different pH values of the aqueous buffer to optimize selectivity.
-
Column Chemistry: If modifying the mobile phase is insufficient, consider using a different column with an alternative stationary phase (e.g., C8, phenyl-hexyl) or a different particle size.
-
Flow Rate and Temperature: Lowering the flow rate can increase efficiency, while adjusting the column temperature can alter selectivity.
Q2: I am not observing any degradation of this compound under my stress conditions. What could be the reason?
A2: If no degradation is observed, consider the following:
-
Stress Condition Severity: The stress conditions (e.g., acid/base concentration, temperature, duration of exposure) may not be sufficiently stringent. For forced degradation, the goal is typically to achieve 5-20% degradation. Incrementally increase the severity of the stress conditions.
-
Drug Concentration: The concentration of this compound in the stress solution might be too high. A lower concentration can sometimes be more susceptible to degradation.
-
Solubility: Ensure that this compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor.
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Check the limit of detection (LOD) and limit of quantitation (LOQ) of your method.
Q3: I am seeing multiple unexpected peaks in my chromatogram after forced degradation. How can I determine if they are true degradation products?
A3: It is important to distinguish true degradation products from artifacts:
-
Analyze a Placebo Sample: If you are working with a formulated product, subject a placebo (containing all excipients except this compound) to the same stress conditions. This will help identify peaks originating from the excipients.
-
Analyze a Control Sample: A control sample of this compound that has not been subjected to stress should be analyzed to identify any pre-existing impurities.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak and the suspected degradation product peaks.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass information for the unexpected peaks. This will help confirm if they are related to this compound.
Detailed Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the conditions for subjecting this compound to forced degradation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
After exposure, allow the powder to cool to room temperature.
-
Prepare a solution of the heat-treated powder in the mobile phase at a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) to direct sunlight for 8 hours or in a photostability chamber.
-
Analyze the solution by HPLC.
-
Protocol 2: HPLC Method for this compound and its Degradation Products
This is a general HPLC method that can be used as a starting point and should be optimized for your specific application.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Data Presentation
The following table summarizes hypothetical degradation data for this compound, based on typical results from forced degradation studies of similar compounds.
| Stress Condition | % Degradation of this compound | Number of Degradation Products Observed |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15% | 2 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 20% | 3 |
| Oxidative (3% H₂O₂, RT, 24h) | 25% | 4 |
| Thermal (105°C, 24h, solid) | 5% | 1 |
| Photolytic (Sunlight, 8h, solution) | 18% | 3 |
Visualizations
Workflow for Forced Degradation and Identification
Caption: General workflow for forced degradation studies.
Hypothetical Degradation Pathway of this compound
References
- 1. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Pronethalol Instability in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting common instability issues encountered with pronethalol in aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my this compound solution changing color (e.g., turning yellow)?
Discoloration of a this compound solution is a common indicator of degradation. This is often due to oxidation or photodegradation. The naphthalene ring in the this compound structure is susceptible to these degradation pathways, leading to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to minimize light exposure.[1][2] this compound's structural analog, propranolol, is known to be unstable in light due to its naphthalene skeleton.[1][2]
-
Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions immediately before use.[3] For in vivo experiments, it is recommended to prepare fresh solutions daily.[3]
-
Control Headspace: For long-term storage, consider purging the vial headspace with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation. While direct evidence for this compound is limited, propranolol undergoes oxidative metabolism.[4][5][6]
-
2. I'm observing a loss of this compound concentration in my aqueous solution over time. What are the likely causes?
A decrease in this compound concentration is likely due to chemical degradation. The primary mechanisms of degradation in aqueous solutions are hydrolysis, oxidation, and photolysis.
-
Troubleshooting Steps:
-
pH Control: The stability of similar beta-blockers is known to be pH-dependent.[7][8] It is crucial to buffer your aqueous solutions to a pH where this compound exhibits maximum stability. While specific data for this compound is scarce, most drugs are generally stable between pH 4 and 8.[7]
-
Temperature Control: Store stock solutions at recommended low temperatures. For this compound stock solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is advised.[3][9][10] Avoid repeated freeze-thaw cycles.[10] For aqueous suspensions of the related compound propranolol, storage at 4°C or 25°C has shown good stability for up to 120 days.[11]
-
Light Protection: As mentioned previously, light can cause significant degradation.[1][2] Ensure all solutions are protected from light.
-
3. What are the expected degradation products of this compound?
While specific degradation products of this compound are not extensively detailed in the provided search results, we can infer potential products based on its chemical structure and the degradation of the closely related drug, propranolol.
-
Potential Degradation Pathways:
-
Oxidation: The naphthalene ring can be oxidized. For propranolol, ring oxidation to form 4-hydroxypropranolol is a major metabolic pathway.[4][5] Side-chain oxidation also occurs.[4]
-
Photodegradation: Exposure to light can lead to the formation of various photoproducts. For propranolol, identified photoproducts include 1-naphthol, N-acetylpropranolol, and N-formylpropranolol.[1][2]
-
Hydrolysis: Although seemingly less prominent for the core structure, ester-containing co-drugs of propranolol are susceptible to hydrolysis.[12] If your formulation contains ester linkages, hydrolysis is a key consideration.
-
4. How should I prepare and store my this compound stock solutions to ensure stability?
Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.
-
Recommended Procedures:
-
Solvent Selection: this compound is soluble in DMSO.[9][10] For aqueous experiments, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer.
-
Storage Conditions: Store stock solutions in tightly sealed vials at low temperatures.
-
Working Solutions: Prepare aqueous working solutions fresh daily from the stock solution.[3] If precipitation occurs upon dilution, gentle heating and/or sonication can aid dissolution.[3]
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Reference |
| -80°C | 6 months | [3][9][10] |
| -20°C | 1 month | [3][9][10] |
Table 2: Stability of Propranolol (a structural analog) Suspensions [11]
| Concentration | Storage Temperature | Stability Duration | Remaining Concentration |
| 2 mg/mL | 25°C | 120 days | ≥ 94.7% |
| 5 mg/mL | 25°C | 120 days | ≥ 94.7% |
| 2 mg/mL | 4°C | 120 days | ≥ 93.9% |
| 5 mg/mL | 4°C | 120 days | ≥ 93.9% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is based on common laboratory practices for compounds with similar solubility characteristics.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[9]
-
Dissolution: If necessary, use ultrasonic agitation to ensure complete dissolution.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][9][10]
Protocol 2: Stability Indicating HPTLC Method for Propranolol (Adaptable for this compound)
This High-Performance Thin-Layer Chromatography (HPTLC) method, developed for propranolol, can be adapted to assess the stability of this compound.[13]
-
Sample Preparation: Prepare solutions of this compound at a known concentration in a suitable solvent (e.g., methanol).
-
Stress Conditions: Subject the this compound solutions to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to induce degradation.
-
Chromatography:
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.
-
Mobile Phase (example for propranolol): Chloroform: Acetonitrile: Methanol: Glacial Acetic Acid (60:30:8:4 v/v/v/v). The mobile phase may need optimization for this compound.
-
-
Development and Detection: Develop the plate and, after drying, scan the plate densitometrically at the wavelength of maximum absorbance for this compound (for propranolol, this is 290 nm).[13]
-
Analysis: Compare the chromatograms of the stressed samples to that of a non-degraded standard. The appearance of new peaks indicates degradation products, and a decrease in the area of the this compound peak indicates loss of the parent compound.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways of this compound.
References
- 1. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinPGx [clinpgx.org]
- 5. Stereoselective ring oxidation of propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
- 8. Studies on the photostability and in vitro phototoxicity of Labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. Stability of Propranolol in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
optimizing pronethalol concentration for in vitro assays
Welcome to the technical support center for the use of pronethalol in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective β-adrenergic receptor antagonist.[1][2] Its primary mechanism of action is the competitive blockade of both β1- and β2-adrenergic receptors, thereby inhibiting the downstream signaling pathways activated by endogenous catecholamines like epinephrine and norepinephrine.[1][2] It was one of the first β-blockers to be developed but was withdrawn from clinical use due to findings of carcinogenicity in mice during long-term studies.
Q2: What are the common in vitro applications of this compound?
Despite its withdrawal from clinical use, this compound remains a valuable tool in preclinical research for:
-
Studying the structure-activity relationships of β-adrenergic antagonists.
-
Serving as a reference compound in the development of new β-blockers.
-
Investigating signaling pathways mediated by β-adrenergic receptors.
-
Exploring potential off-target effects of β-blockers.
Q3: How should I prepare and store a stock solution of this compound?
This compound is soluble in DMSO, and a common stock solution concentration is 10 mM.[2] For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C.[2] When preparing working dilutions, it is advisable to dilute the stock solution in the appropriate assay buffer or cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What is a typical concentration range for this compound in in vitro assays?
The optimal concentration of this compound will vary depending on the specific assay and cell type. Based on available literature, a starting point for concentration ranges can be inferred:
-
Receptor Binding Assays: In studies with guinea-pig atrial strips, concentrations in the range of 10⁻⁷ to 10⁻⁶ g/mL have been used to antagonize the effects of adrenaline.
-
Cell-Based Functional Assays: For inhibiting Sox2 expression in ReNcell VM cells, concentrations of 2, 10, and 20 µM have been reported to be effective.[2]
-
Cytotoxicity Assays: While specific data for this compound is limited, studies with the related compound propranolol show significant cytotoxicity in various cell lines at concentrations of 200 µM and higher. It is recommended to perform a dose-response curve to determine the cytotoxic threshold in your specific cell line.
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound
| Assay Type | Cell/Tissue Type | Concentration Range | Reference(s) |
| Adrenaline Antagonism | Guinea-pig atrial strips | 10⁻⁷ - 10⁻⁶ g/mL | |
| Sox2 Expression Inhibition | ReNcell VM cells | 2, 10, 20 µM | [2] |
Table 2: In Vitro Potency and Off-Target Effects of Propranolol (a related β-blocker)
| Parameter | Target/Assay | Value |
| Ki | β1-adrenergic receptor (human) | ~2.4 nM |
| Ki | β2-adrenergic receptor (human) | ~0.76 nM |
| IC₅₀ | Cytotoxicity (Neuroblastoma cell lines) | ~100 µM |
| IC₅₀ (tonic) | Voltage-gated sodium channels (Nav1.5) | ~21.4 - 23.6 µM |
| IC₅₀ (use-dep.) | Voltage-gated sodium channels (Nav1.5) | ~2.6 - 2.7 µM |
Note: This data for propranolol can serve as a useful reference for designing experiments with this compound, given their structural and functional similarities.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for β-adrenergic receptors.
Materials:
-
Cell membranes expressing the target β-adrenergic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP) are commonly used non-selective β-adrenergic antagonists.
-
This compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at its Kd value).
-
Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Cell membranes (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol outlines a general method to assess the functional antagonism of this compound on agonist-induced cAMP production.
Materials:
-
Cells expressing the target β-adrenergic receptor (e.g., CHO, HEK293).
-
β-adrenergic agonist (e.g., Isoproterenol).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment with this compound: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in serum-free medium containing a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist (typically the EC₈₀ concentration) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the agonist-induced cAMP levels against the concentration of this compound to determine the IC₅₀ value for the inhibition of the agonist response.
Troubleshooting Guides
Issue 1: High background signal in a radioligand binding assay.
| Possible Cause | Troubleshooting Step |
| Insufficient washing | Increase the number and/or volume of washes. Ensure the wash buffer is ice-cold. |
| Non-specific binding to filters | Pre-soak the filters in a blocking agent (e.g., 0.5% polyethyleneimine). |
| Radioligand sticking to plasticware | Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
| Insufficient blocking of non-specific binding sites on membranes | Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. |
Issue 2: Low or no signal in a cAMP functional assay.
| Possible Cause | Troubleshooting Step |
| Low receptor expression | Use a cell line with higher receptor expression or transfect cells to overexpress the receptor. |
| Agonist degradation | Prepare fresh agonist solutions for each experiment. |
| Ineffective phosphodiesterase inhibition | Increase the concentration of the phosphodiesterase inhibitor or try a different one. |
| Cell viability issues | Check cell viability after treatment with this compound and the agonist. High concentrations may be cytotoxic. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Incomplete mixing of reagents | Gently mix the plate after adding each reagent. |
Visualizations
References
Technical Support Center: Pronethalol Cross-Reactivity in Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with pronethalol cross-reactivity in their immunoassays. The following information offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help identify and mitigate potential cross-reactivity.
Troubleshooting Guide: Unexpected Results in Beta-Blocker Immunoassays
Issue: Higher than expected concentrations or false-positive results are observed in an immunoassay for a specific beta-blocker (e.g., propranolol) when samples may contain this compound.
Potential Cause: The antibody used in the immunoassay may be cross-reacting with this compound due to its structural similarity to other beta-blockers. This compound and propranolol share a similar core structure, which can lead to binding with antibodies not specifically designed for them.
Troubleshooting Steps:
-
Review Assay Specificity: Consult the immunoassay kit insert or antibody datasheet for any available cross-reactivity data. Manufacturers often provide a list of compounds that have been tested for cross-reactivity.
-
Sample Dilution: Perform a serial dilution of the sample and re-assay. If the results do not decrease linearly with dilution, it may indicate the presence of cross-reacting substances.[1]
-
Spike and Recovery Analysis: Spike a known concentration of the target analyte into a sample matrix known to be free of the analyte and also into a matrix containing the suspected cross-reactant (this compound). A poor recovery in the presence of the suspected cross-reactant can indicate interference.
-
Confirmation with an Alternative Method: Whenever possible, confirm results using a different analytical method that relies on a different principle of detection, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Directly Test for Cross-Reactivity: If this compound is suspected and not listed in the manufacturer's data, a cross-reactivity experiment should be performed. See the detailed experimental protocol below.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity?
A1: Immunoassay cross-reactivity occurs when an antibody binds to a molecule that is structurally similar to the target analyte.[1] This can lead to inaccurate quantification, resulting in falsely elevated concentrations or false-positive results. Competitive immunoassays are particularly susceptible to this type of interference.[2][3]
Q2: Why is this compound likely to cross-react in immunoassays for other beta-blockers?
A2: this compound shares a significant structural similarity with other beta-blockers, particularly propranolol. Both molecules possess a naphthalene ring system and an ethanolamine side chain. This structural homology makes it possible for an antibody generated against one molecule to recognize and bind to the other.
Q3: How can I minimize cross-reactivity in my immunoassay?
A3: To minimize cross-reactivity, consider the following:
-
Antibody Selection: Whenever possible, choose a monoclonal antibody with high specificity for your target analyte.[1]
-
Assay Optimization: Adjusting assay conditions such as incubation times, temperature, and buffer composition can sometimes help to favor the binding of the target analyte over cross-reactants.
-
Use of Blocking Agents: Specific blocking agents can sometimes be used to reduce non-specific binding and interference.[4][5]
Q4: How is percentage cross-reactivity calculated?
A4: The percentage cross-reactivity is typically calculated using the following formula, based on the concentrations of the target analyte and the cross-reacting substance that cause a 50% inhibition of the maximum signal (IC50) in a competitive immunoassay:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Quantitative Data on Beta-Blocker Cross-Reactivity
| Compound | % Cross-Reactivity |
| Propranolol | 100% |
| 4-Hydroxypropranolol | 79% |
| Pindolol | 40% |
| Alprenolol | 3.3% |
| Atenolol | 1.9% |
| Metoprolol | 0.32% |
| Acebutolol | 0.30% |
| Isoproterenol | 0.1% |
| Metaproterenol | 0.03% |
| Clenbuterol | 0.01% |
| Nadolol | 0.01% |
| Timolol | 0.01% |
Data is sourced from a commercially available Propranolol ELISA kit and is intended for illustrative purposes.[6]
Experimental Protocols
Protocol for Assessing this compound Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to determine the percentage cross-reactivity of this compound in a competitive ELISA designed for another beta-blocker (e.g., propranolol).
Materials:
-
Microtiter plate pre-coated with the capture antibody for the target beta-blocker.
-
Target beta-blocker standard.
-
This compound.
-
Enzyme-conjugated target beta-blocker.
-
Assay buffer.
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Preparation of Standards and Cross-Reactant Solutions:
-
Prepare a serial dilution of the target beta-blocker standard in assay buffer to create a standard curve.
-
Prepare a serial dilution of this compound in assay buffer over a wide range of concentrations.
-
-
Assay Procedure:
-
Add a fixed amount of the enzyme-conjugated target beta-blocker to each well of the microtiter plate.
-
To the appropriate wells, add the serially diluted target beta-blocker standards or the serially diluted this compound solutions.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the target beta-blocker standard and the this compound dilutions.
-
Determine the IC50 value for both the target beta-blocker and this compound. The IC50 is the concentration that results in a 50% reduction of the maximum signal.
-
Calculate the percentage cross-reactivity using the formula mentioned in the FAQ section.
-
Visualizations
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. Immunoassay Blocking Agents: Reducing False Results [collateral.meridianlifescience.com]
- 5. custombiotech.roche.com [custombiotech.roche.com]
- 6. Propranolol Forensic ELISA Kit | Diagnostics [neogen.com]
Pronethalol Metabolism and Potential Interfering Compounds: A Technical Support Resource
Disclaimer: Pronethalol was withdrawn from clinical use due to concerns about carcinogenicity. This information is intended for research and drug development professionals for investigational purposes only. Much of the detailed metabolic data available is for its successor, propranolol. Due to their structural similarities, propranolol's metabolic profile serves as a primary reference, and this is noted throughout this guide.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
While specific quantitative data for this compound is limited, it is presumed to undergo metabolism primarily in the liver, similar to propranolol. The main pathways are likely to be:
-
Ring Oxidation (Hydroxylation): The naphthalene ring structure is susceptible to hydroxylation.
-
Side-Chain Oxidation: The isopropylamino side chain can be oxidized.
-
N-Dealkylation: Removal of the isopropyl group.
-
Conjugation: Glucuronidation and sulfation of hydroxylated metabolites.
A key metabolic concern with this compound is the formation of a carcinogenic naphthalene epoxide metabolite, which was a primary reason for its withdrawal[1].
Q2: Which enzymes are likely involved in this compound metabolism?
Based on data from the structurally similar propranolol, the primary enzymes involved in the metabolism of this compound are expected to be from the cytochrome P450 (CYP) superfamily. The key isozymes implicated in propranolol metabolism are CYP2D6 and CYP1A2, with minor contributions from CYP2C19. It is highly probable that these same enzymes are involved in this compound's metabolism.
Q3: What are the expected major metabolites of this compound?
Drawing parallels with propranolol, the expected metabolites would include hydroxylated forms of this compound, N-desisopropylthis compound, and their subsequent glucuronide and sulfate conjugates. A critical, albeit likely minor in quantity, metabolite is the naphthalene epoxide, which has been linked to its carcinogenic potential[1].
Q4: What types of compounds can interfere with this compound metabolism?
Compounds that can interfere with this compound metabolism fall into two main categories:
-
Inhibitors: These compounds decrease the rate of metabolism, leading to higher and more prolonged plasma concentrations of the parent drug.
-
Inducers: These compounds increase the rate of metabolism, leading to lower plasma concentrations of the parent drug and potentially higher concentrations of its metabolites.
Given the likely involvement of CYP2D6 and CYP1A2, inhibitors and inducers of these enzymes would be expected to have the most significant impact.
Troubleshooting Guide for this compound Metabolism Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| No or very low metabolite formation | 1. Inactive enzyme preparation (e.g., microsomes, S9 fraction).2. Incorrect cofactor concentrations (e.g., NADPH).3. Sub-optimal incubation conditions (pH, temperature).4. This compound concentration is too low.5. Issues with the analytical method (e.g., LC-MS/MS sensitivity). | 1. Test enzyme activity with a known substrate for the expected CYPs (e.g., dextromethorphan for CYP2D6).2. Prepare fresh cofactor solutions.3. Verify the pH of the incubation buffer and the incubator temperature.4. Increase the concentration of this compound in the incubation.5. Check the sensitivity and calibration of the analytical instrument. |
| High variability between replicate experiments | 1. Inconsistent pipetting of small volumes.2. Heterogeneity in the enzyme preparation.3. Instability of this compound or its metabolites in the experimental matrix.4. Fluctuation in incubation time or temperature. | 1. Use calibrated pipettes and careful pipetting techniques.2. Ensure the enzyme preparation is well-mixed before aliquoting.3. Assess the stability of the compounds under the experimental conditions.4. Use a temperature-controlled incubator and a precise timer. |
| Unexpected metabolite peaks observed | 1. Contamination of the sample or reagents.2. Non-enzymatic degradation of this compound.3. Presence of an unexpected metabolic pathway. | 1. Run blank samples (without substrate or enzyme) to check for contamination.2. Incubate this compound in buffer without enzymes to check for degradation.3. Use high-resolution mass spectrometry to identify the unknown peaks and consider alternative metabolic pathways. |
Data on Propranolol Metabolism and Interfering Compounds
Note: The following data is for propranolol and should be considered as a reference for this compound due to the lack of specific data for the latter.
Table 1: Major Metabolic Pathways of Propranolol and Enzymes Involved
| Metabolic Pathway | Primary Enzyme(s) | Major Metabolite(s) |
| Ring Hydroxylation | CYP2D6 | 4-hydroxypropranolol, 5-hydroxypropranolol |
| Side-Chain Oxidation | CYP1A2 | N-desisopropylpropranolol |
| N-Dealkylation | CYP1A2 | N-desisopropylpropranolol |
| Glucuronidation | UGT1A9, UGT2B7 | Propranolol glucuronide |
Table 2: Examples of Compounds Interfering with Propranolol Metabolism
| Compound | Mechanism | Effect on Propranolol |
| Inhibitors | ||
| Quinidine | Potent inhibitor of CYP2D6 | Increases propranolol plasma levels |
| Fluvoxamine | Potent inhibitor of CYP1A2 | Increases propranolol plasma levels |
| Cimetidine | Inhibitor of multiple CYPs | Increases propranolol plasma levels |
| Inducers | ||
| Rifampin | Potent inducer of multiple CYPs | Decreases propranolol plasma levels |
| Phenobarbital | Inducer of multiple CYPs | Decreases propranolol plasma levels |
| Smoking (Polycyclic Aromatic Hydrocarbons) | Inducer of CYP1A2 | Decreases propranolol plasma levels |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound and identify its primary metabolites in vitro.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Thaw the HLMs on ice.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer
-
HLMs (final protein concentration typically 0.5-1 mg/mL)
-
This compound (from stock solution, final concentration to be tested, e.g., 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining this compound and identify the formed metabolites.
-
Visualizations
Caption: Presumed metabolic pathways of this compound.
Caption: Troubleshooting workflow for metabolism experiments.
Caption: Mechanisms of enzyme inhibition and induction.
References
improving the solubility of pronethalol hydrochloride for experiments
Welcome to the technical support center for pronethalol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its primary mechanism of action?
A1: this compound hydrochloride is a non-selective β-adrenergic receptor antagonist. Its p[1][2]rimary mechanism of action is to block β-1 and β-2 adrenergic receptors, thereby inhibiting the physiological effects of catecholamines like adrenaline and noradrenaline. This [3]blockade prevents the activation of downstream signaling pathways, such as the production of cyclic AMP (cAMP), leading to effects like reduced heart rate and contractility.
Q2[4][5]: What is the solubility of this compound hydrochloride in common laboratory solvents?
A2: this compound hydrochloride is reported to be soluble in water up to 100 mM. The f[6]ree base form, this compound, is soluble in DMSO. For c[7]omparison, the closely related compound propranolol hydrochloride shows good solubility in water and ethanol, and is also soluble in DMSO. Speci[8][9]fic quantitative data is summarized in the table below.
Q3: How should I store this compound hydrochloride powder and its solutions?
A3: The solid powder form should be stored at room temperature. For s[1]olutions, it is generally recommended to prepare them fresh. If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Aqueo[2][7]us solutions of the related compound propranolol hydrochloride are most stable at an acidic pH of around 3 and decompose rapidly in alkaline conditions. It is[9] advisable to protect all solutions from light.
Q4[10][11]: What factors can affect the stability of my this compound hydrochloride solution?
A4: Several factors can impact the stability of the solution. These include:
-
pH: As a hydrochloride salt, this compound is more stable in acidic aqueous solutions. Basic (alkaline) conditions can cause rapid decomposition.
-
[9]Light: The compound can be sensitive to light, which may cause degradation over time. Storing solutions in amber vials or protecting them from light is recommended.
-
[10][11][12]Temperature: Elevated temperatures can accelerate chemical degradation. While[12] gentle warming can aid dissolution, prolonged exposure to heat should be avoided.
-
Solvent: The choice of solvent can affect stability. Aqueous solutions may be prone to hydrolysis, especially at non-optimal pH.
[9]
Solubility Data
The following table summarizes the available solubility data for this compound hydrochloride and the related compound propranolol hydrochloride for reference.
| Compound | Solvent | Solubility | Concentration (Molar) | Source(s) |
| This compound Hydrochloride | Water | Soluble | Up to 100 mM | |
| [6]this compound (Free Base) | DMSO | ≥ 50 mg/mL | ~218 mM | |
| [2]Propranolol Hydrochloride | Water | Soluble (10 mg/mL) | ~34 mM | |
| [9]Propranolol Hydrochloride | Water | 29.58 mg/mL | 100 mM | |
| [13]Propranolol Hydrochloride | Ethanol | Soluble (11 mg/mL) | ~37 mM | |
| [8]Propranolol Hydrochloride | DMSO | 16 mg/mL | ~54 mM | |
| [8]Propranolol Hydrochloride | PBS (pH 7.2) | ~5 mg/mL | ~17 mM |
--[8]-
Troubleshooting Guide & Experimental Protocols
Problem: My this compound hydrochloride powder is not dissolving.
This is a common issue that can often be resolved by following a systematic approach. Use the workflow diagram below to guide your troubleshooting process.
Caption: Troubleshooting workflow for dissolving this compound HCl.
Experimental Protocol: Preparing a Stock Solution
This protocol provides a general method for preparing a stock solution. Adjust volumes and concentrations as required for your specific experiment.
Objective: To prepare a 10 mM stock solution of this compound hydrochloride in water.
Materials:
-
This compound hydrochloride (MW: 265.78 g/mol )
-
Nuclease-free water
-
Calibrated scale
-
Sterile conical tube or vial
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculation: Determine the mass of this compound hydrochloride needed. For 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass = 0.010 mol/L x 0.010 L x 265.78 g/mol = 0.0026578 g = 2.66 mg
-
-
Weighing: Carefully weigh out 2.66 mg of this compound hydrochloride powder and add it to a sterile tube.
-
Solubilization: Add 10 mL of nuclease-free water to the tube.
-
Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a dark background to ensure no solid particles remain.
-
Troubleshooting: If the compound does not fully dissolve, proceed with the following steps:
-
Place the tube in an ultrasonic water bath for 10-15 minutes. *[7] If solubility is still an issue, gently warm the solution in a 37°C water bath for a short period.
-
-
[7]Sterilization & Storage: If required for cell culture, filter-sterilize the solution through a 0.22 µm syringe filter. Store the solution appropriately, ideally using it fresh or storing for short periods at 4°C, protected from light.
Signaling Pathway Visualization
This compound acts as an antagonist at β-adrenergic receptors, blocking the canonical G-protein coupled receptor (GPCR) signaling cascade.
Caption: this compound blocks β-adrenergic receptor activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. scitechnol.com [scitechnol.com]
- 13. Propranolol hydrochloride | Non-selective Adrenergic β Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Pronethalol in Long-Term Cell Culture Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the non-selective β-adrenergic antagonist, pronethalol, in long-term cell culture studies.
Critical Safety Notice: this compound was withdrawn from clinical use due to its carcinogenic potential, specifically causing thymic lymphosarcomata in mice.[1][2] This is a significant concern for any long-term in vitro studies. Researchers must exercise extreme caution and consider this risk in their experimental design and data interpretation. The carcinogenic activity does not appear to be a result of β-receptor blockade, as the more potent β-blocker, propranolol, did not show similar carcinogenic effects in mice.[1]
Frequently Asked Questions (FAQs)
Q1: Is it safe to use this compound in long-term cell culture experiments?
A1: Due to its documented carcinogenic properties in animal studies, the use of this compound in long-term cell culture is strongly discouraged.[1][2] Any exposure of cells to this compound over extended periods may introduce confounding variables related to carcinogenesis, independent of its β-adrenergic blocking activity. For long-term studies requiring non-selective β-adrenergic blockade, safer alternatives like propranolol are recommended.
Q2: What are the known off-target effects of this compound?
A2: Specific off-target effects of this compound are not well-documented in recent literature due to its withdrawal from the market. However, like its successor propranolol, it may exhibit non-specific actions on the central nervous system at high concentrations.[1] The toxic effects of this compound on the central nervous system are likely not due to β-receptor blockade, as they are observed with both the active and inactive isomers.[1] It is plausible that this compound, similar to other small molecules, could have unintended interactions with other cellular targets.[3][4][5]
Q3: What is the stability of this compound in cell culture medium?
A3: There is limited specific data on the stability of this compound in cell culture media. The pharmacological and metabolic half-life of this compound in vivo has been reported to be in the range of 40 to 60 minutes.[1] The stability in in vitro culture conditions can be influenced by factors such as pH, temperature, and media components.[6][7] It is advisable to perform stability tests, such as LC-MS/MS analysis of the media over time, to determine the effective concentration and degradation of this compound in your specific experimental setup.[6]
Q4: How does this compound affect cell signaling pathways?
A4: As a non-selective β-adrenergic antagonist, this compound's primary mechanism of action is the blockade of β1- and β2-adrenergic receptors, thereby inhibiting the downstream signaling cascades initiated by catecholamines like epinephrine and norepinephrine. This includes the canonical G-protein coupled receptor (GPCR) pathway involving adenylyl cyclase and cyclic AMP (cAMP). Due to the scarcity of this compound-specific studies, much of our understanding is extrapolated from studies on propranolol, which has been shown to affect various signaling pathways, including the Notch and Hes1 signaling systems.[8][9][10]
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Possible Causes:
-
High Concentrations: Like other beta-blockers, this compound can induce cytotoxicity at high concentrations. Studies on propranolol show significant dose-dependent cytotoxic effects in various cell lines.[11][12]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to beta-blockers.[12][13]
-
Carcinogenic Effects: In long-term cultures, the carcinogenic properties of this compound could lead to anomalous cell behavior and death.[1]
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment (e.g., MTT or trypan blue exclusion assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line.
-
Use the Lowest Effective Concentration: Once the effective range for β-adrenergic blockade is established, use the lowest possible concentration to minimize off-target and cytotoxic effects.
-
Consider a Safer Alternative: Given the risks, switching to a non-carcinogenic alternative like propranolol is the most prudent solution.[1]
Issue 2: Inconsistent or Unexplained Experimental Results
Possible Causes:
-
This compound Degradation: The compound may be unstable in your culture conditions, leading to a decrease in the effective concentration over time.[1]
-
Off-Target Effects: Unintended interactions with other cellular proteins could be influencing your experimental outcomes.[1][3][4][5]
-
Intrinsic Sympathomimetic Activity: this compound has been reported to possess some intrinsic sympathomimetic activity, which could lead to unexpected agonistic effects.[1]
Troubleshooting Steps:
-
Verify Compound Stability: As mentioned in the FAQs, assess the stability of this compound in your specific cell culture medium over the duration of your experiment.
-
Include Appropriate Controls: Use a well-characterized, non-carcinogenic β-blocker like propranolol as a positive control to distinguish between general β-blockade effects and potential this compound-specific anomalies.
-
Investigate Off-Target Pathways: If results remain inconsistent, consider investigating pathways known to be affected by related compounds as potential off-targets.
Data Summary
Due to the limited availability of quantitative in vitro data for this compound, the following table summarizes cytotoxicity data for the related compound, propranolol , to provide a reference for potential concentration ranges and cell-type-specific effects.
| Cell Line(s) | Compound | Concentration Range | Effect | Citation |
| Molt-4, Jurkat, U937 (Human Leukemic) | Propranolol | ≥ 0.2 mM | Significant dose-dependent cytotoxicity after 12 hours | [11] |
| HCT-116, HT-29, SW-480, SW-620 (Colorectal Cancer) | Propranolol | 2.5 µM - 80 µM | Cell-type-specific and dose-dependent cytotoxicity | [12] |
| Panel of Breast Cancer Cell Lines | Propranolol | 18 µM - >200 µM (EC50) | Variably affected cell viability | [13] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (or a suitable alternative) in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations
Caption: Canonical β-adrenergic signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound cell culture experiments.
References
- 1. COMPARISON OF SOME PROPERTIES OF this compound AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of some properties of this compound and propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Beta-Blocker Drug–Drug Interactions with Fibrinogen Blood Plasma Protein: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of propranolol on the biology and Notch signaling pathway of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Sensitivity of Leukemia Cells to Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the Potential of Propranolol as an Anti-Tumor Agent in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.utep.edu [scholarworks.utep.edu]
Validation & Comparative
Pronethalol vs. Propranolol: A Comparative Analysis of Beta-Adrenergic Receptor Binding Affinity
In the landscape of pharmacological research, particularly in the development of beta-adrenergic receptor antagonists, pronethalol and its successor, propranolol, represent a pivotal evolutionary step. This guide provides a detailed comparison of their binding affinities to beta-adrenergic receptors, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Introduction
This compound was one of the earliest beta-blockers developed, demonstrating the clinical potential of antagonizing beta-adrenergic receptors. However, its clinical use was short-lived due to safety concerns. Propranolol, a structural analog of this compound, was subsequently developed with significantly higher potency and a better safety profile, becoming the prototypical beta-blocker. Both compounds act as non-selective antagonists at β1 and β2-adrenergic receptors.[1][2]
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is often quantified using the inhibition constant (Ki), the dissociation constant (Kd), or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. While extensive quantitative data is available for propranolol, specific Ki or IC50 values for this compound are less commonly reported in modern literature. However, comparative studies and functional assays provide a clear picture of their relative potencies.
Table 1: Binding Affinity and Potency of Propranolol and this compound
| Compound | Receptor Subtype | Parameter | Value | Species/Tissue |
| Propranolol | β1-Adrenergic | Ki | 0.02–2.69 nM | Human |
| β2-Adrenergic | Ki | 0.01–0.61 nM | Human | |
| β1-Adrenergic | log Kd | -8.16 | (S)-(-)-enantiomer | |
| β2-Adrenergic | log Kd | -9.08 | (S)-(-)-enantiomer | |
| β1-Adrenergic | pA2 | ~8.5-8.9 | Human Atria | |
| β2-Adrenergic | pA2 | ~8.47 | Guinea-pig Trachea[3] | |
| This compound | β-Adrenergic | Relative Potency | 1/10th to 1/20th of Propranolol | Guinea-pig atria, cat |
| β-Adrenergic | Stereoselectivity | (R)-(-)-enantiomer is 49x more active than (S)-(+)-enantiomer |
Note: Lower Ki and Kd values indicate higher binding affinity. A higher pA2 value indicates greater antagonist potency.
Propranolol exhibits high affinity for both β1 and β2-adrenergic receptors, with Ki values typically in the low nanomolar range.[4] The (S)-(-)-enantiomer of propranolol is the active form, possessing approximately 100 times the binding affinity of the (R)-(+)-enantiomer.[5]
Direct binding affinity constants for this compound are scarce in contemporary databases. However, early comparative studies consistently demonstrated that propranolol is approximately 10 to 20 times more potent than this compound as a beta-adrenergic antagonist.[2] Furthermore, the (R)-(-)-enantiomer of this compound is reported to be 49 times more active than its (S)-(+)-counterpart, highlighting a significant stereospecificity in its interaction with the receptor.[1]
Experimental Protocols
The binding affinities and potencies of this compound and propranolol have been determined using various experimental methodologies, primarily radioligand binding assays and functional organ bath experiments.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions.[6] This technique allows for the direct measurement of the binding of a radiolabeled ligand to its receptor.
Objective: To determine the binding affinity (Ki) of an unlabeled antagonist (e.g., propranolol or this compound) for beta-adrenergic receptors.
Materials:
-
Membrane preparations from cells or tissues expressing beta-adrenergic receptors (e.g., CHO or HEK cells transfected with human β1 or β2 receptors, or membrane preparations from cardiac tissue).
-
A suitable radioligand with high affinity and specificity for beta-adrenergic receptors (e.g., [3H]-dihydroalprenolol, [125I]-cyanopindolol).
-
Unlabeled competitor ligands (propranolol, this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (this compound or propranolol).
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation or gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Functional Antagonism Assay (Schild Analysis)
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. The pA2 value is a measure of the antagonist's potency derived from these experiments.
Objective: To determine the pA2 value of an antagonist (e.g., this compound or propranolol) in a functional tissue preparation.
Materials:
-
Isolated tissue preparations containing beta-adrenergic receptors (e.g., guinea-pig tracheal strips for β2 receptors, guinea-pig atria for β1 receptors).
-
A suitable beta-adrenergic agonist (e.g., isoprenaline, noradrenaline).
-
The antagonist to be tested (this compound or propranolol).
-
Organ bath system with physiological salt solution, temperature control, and aeration.
-
Force transducer to measure tissue contraction or relaxation.
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in an organ bath containing physiological salt solution and allowed to equilibrate.
-
Control Agonist Response: A cumulative concentration-response curve to the agonist is generated to establish the baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period.
-
Agonist Response in Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The pA2 value is the intercept of the regression line with the x-axis.
Beta-Adrenergic Receptor Signaling Pathway
Both this compound and propranolol exert their effects by blocking the canonical beta-adrenergic signaling pathway. Upon binding of an agonist like adrenaline, the beta-adrenergic receptor (a G-protein coupled receptor) activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a physiological response. By competitively binding to the receptor, this compound and propranolol prevent this cascade from being initiated.
Conclusion
Propranolol represents a significant refinement of the beta-blocker concept initiated with this compound. The experimental data clearly indicates that propranolol possesses a substantially higher binding affinity and potency for beta-adrenergic receptors compared to its predecessor. While both are non-selective antagonists, the superior pharmacological profile of propranolol established it as a cornerstone in the treatment of cardiovascular diseases and laid the groundwork for the development of a wide array of subsequent beta-blockers. The methodologies described herein, particularly radioligand binding assays and functional antagonism studies, remain fundamental tools in the characterization of receptor-ligand interactions in modern drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. COMPARISON OF SOME PROPERTIES OF this compound AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propranolol - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Efficacy of Pronethalol and Other Early Beta-Blockers
This guide provides a detailed comparison of the efficacy of pronethalol with other pioneering beta-adrenergic receptor antagonists, namely dichloroisoprenaline and propranolol. Developed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective performance comparison, outlines detailed experimental methodologies, and visualizes key biological and experimental processes.
Introduction to Early Beta-Blockers
The advent of beta-blockers in the mid-20th century revolutionized the management of cardiovascular diseases.[1] These drugs act by competitively antagonizing the effects of catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors, thereby modulating the sympathetic nervous system's influence on the heart and other tissues.[2] The first compound identified with these properties was dichloroisoprenaline (DCI), followed by this compound, and then the clinically successful propranolol.[1][3] This guide focuses on the comparative efficacy of these three foundational molecules.
Comparative Efficacy Data
The relative potency and receptor interactions of these early beta-blockers are crucial for understanding their pharmacological profiles. While comprehensive, directly comparable quantitative data from modern assays are scarce for the earliest compounds, historical and preclinical studies provide valuable insights.
Table 1: Quantitative Comparison of Early Beta-Blocker Efficacy
| Parameter | Dichloroisoprenaline (DCI) | This compound | Propranolol |
| Receptor Selectivity | Non-selective (β1 and β2)[3] | Non-selective (β1 and β2)[4] | Non-selective (β1 and β2)[5] |
| Intrinsic Sympathomimetic Activity (ISA) | Partial agonist[3][6] | Some evidence of weak ISA | No significant ISA[5] |
| Relative Potency (vs. Propranolol) | Lower potency[3] | 10-20 times less potent | Benchmark |
| Receptor Binding Affinity (Ki in nM) | Data not readily available | Data not readily available | β1: ~1.1-4.7, β2: ~0.8-2.5[5] |
| Functional Antagonism (pA2) | Data not readily available | Data not readily available | ~8.2-8.8 (trachea), ~8.6 (atria)[7][8] |
Note: The (R)-(–)-enantiomer of this compound was found to be 49 times more active than the (S)-(+)-form.[9] Propranolol's development was a significant leap forward, offering a substantial increase in potency compared to this compound.[10] Dichloroisoprenaline, while pioneering, was characterized by its low potency and partial agonist activity.[3] this compound was withdrawn from clinical consideration due to findings of carcinogenicity in animal models.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for assessing beta-blocker efficacy.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol is used to determine the binding affinity of a beta-blocker for β-adrenergic receptors.
1. Membrane Preparation:
- Isolate tissues rich in β-adrenergic receptors (e.g., heart ventricles, lung tissue).
- Homogenize the tissue in a cold buffer solution.
- Centrifuge the homogenate at a low speed to remove debris.
- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
- Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Competition Binding Assay:
- In a series of tubes, add a fixed concentration of a radiolabeled ligand that binds to β-adrenergic receptors (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
- Add increasing concentrations of the unlabeled beta-blocker being tested (the "competitor," e.g., this compound).
- Add the prepared cell membranes to each tube.
- Incubate the mixture to allow binding to reach equilibrium.
- Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
- Wash the filters to remove unbound radioligand.
3. Quantification and Analysis:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
- Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath for Functional Antagonism (pA2) Determination
This experiment assesses the functional potency of a beta-blocker in antagonizing the effects of an agonist on an isolated tissue.
1. Tissue Preparation:
- Euthanize an appropriate animal model (e.g., guinea pig) and dissect the target tissue (e.g., trachea for β2 receptors, right atrium for β1 receptors).
- Prepare the tissue in a suitable form (e.g., tracheal rings or atrial strips) and mount it in an organ bath.
- The organ bath contains a physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).
- Connect the tissue to a force transducer to record isometric contractions or relaxation.
2. Experimental Procedure:
- Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
- Generate a cumulative concentration-response curve for a β-adrenergic agonist (e.g., isoprenaline) to establish a control response.
- Wash the tissue repeatedly to remove the agonist.
- Introduce a fixed concentration of the beta-blocker (e.g., this compound) into the organ bath and allow it to incubate with the tissue.
- Repeat the cumulative concentration-response curve for the agonist in the presence of the antagonist.
- Repeat this process with increasing concentrations of the antagonist.
3. Data Analysis:
- Plot the log concentration of the agonist against the tissue response for each concentration of the antagonist.
- Determine the dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist).
- Construct a Schild plot by plotting the log (dose ratio - 1) against the log concentration of the antagonist.
- The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Conclusion
The evolution from dichloroisoprenaline to this compound and subsequently to propranolol marked a rapid progression in the potency and clinical viability of beta-blockers. While DCI was a crucial first step, its low potency and partial agonism limited its utility. This compound offered improved antagonist activity but was hampered by safety concerns. Propranolol emerged as a highly potent, non-selective beta-blocker that became a cornerstone of cardiovascular therapy. The experimental protocols detailed in this guide represent the fundamental techniques that enabled the characterization and comparison of these pioneering drugs, laying the groundwork for the development of the many subsequent generations of beta-blockers used in clinical practice today.
References
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Dichloroisoprenaline - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Propranolol - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoproterenol antagonism of cardioselective beta adrenergic receptor blocking agents: a comparative study of human and guinea-pig cardiac and bronchial beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 10. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Pronethalol's In Vivo Beta-Blocking Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo beta-blocking activity of pronethalol against other notable beta-adrenergic antagonists, including its direct successor, propranolol. The information presented is supported by experimental data to assist researchers in evaluating its pharmacological profile.
Comparative Analysis of Beta-Blocking Potency
This compound, a non-selective β-adrenergic antagonist, effectively blocks the effects of catecholamines on the sympathetic nervous system. Its potency has been evaluated in various in vivo models, often in direct comparison to propranolol, which was developed shortly after and shares a similar mechanism of action.
Experimental data consistently demonstrates that propranolol is a more potent β-receptor antagonist than this compound.[1] Studies in anesthetized cats and dogs have shown that propranolol is approximately ten to twenty times more active than this compound in antagonizing the effects of the non-selective beta-agonist isoprenaline on heart rate and blood pressure.[1]
While both drugs effectively block the chronotropic (heart rate) and vasodilator responses to isoprenaline, propranolol achieves this at significantly lower concentrations.[1] Interestingly, in some studies, this compound exhibited intrinsic sympathomimetic activity, an effect not observed with propranolol.[1]
For a broader perspective, the beta-blocking activities of other agents such as practolol, atenolol, and metoprolol have also been extensively studied, though direct comparative in vivo studies with this compound are less common. Propranolol has been shown to be significantly more potent than practolol in antagonizing isoprenaline-induced tachycardia.[2][3] Atenolol and metoprolol are cardioselective beta-blockers, primarily targeting β1-receptors in cardiac tissue.[4][5][6][7][8]
Data Presentation
The following tables summarize the comparative in vivo beta-blocking activity of this compound and other beta-blockers.
Table 1: Comparative Potency of this compound and Propranolol in Anesthetized Animals[1]
| Parameter | Animal Model | This compound | Propranolol | Potency Ratio (Propranolol:this compound) |
| Antagonism of Isoprenaline-induced Tachycardia | Cat | Effective | More Effective | ~10-20x |
| Antagonism of Isoprenaline-induced Vasodepressor Effects | Dog | Effective | More Effective | ~10-20x |
| Effect on Resting Heart Rate | Cat (Chloralose Anesthesia) | No significant change | Decrease | - |
Table 2: Overview of In Vivo Beta-Blocking Characteristics of Selected Beta-Blockers
| Beta-Blocker | Selectivity | Key In Vivo Effects |
| This compound | Non-selective (β1 and β2) | Antagonizes isoprenaline-induced tachycardia and vasodilation. May exhibit some intrinsic sympathomimetic activity. |
| Propranolol | Non-selective (β1 and β2) | Potent antagonist of isoprenaline-induced cardiovascular effects. Lacks intrinsic sympathomimetic activity.[1] |
| Practolol | Cardioselective (β1) | Less potent than propranolol in blocking isoprenaline-induced tachycardia.[2][3] |
| Atenolol | Cardioselective (β1) | Reduces resting and exercise heart rate and blood pressure by selectively blocking β1 receptors.[4][6] |
| Metoprolol | Cardioselective (β1) | Reduces heart rate and cardiac output at rest and during exercise through selective β1 blockade.[5][7][8] |
Experimental Protocols
The following is a detailed methodology for a key experiment to validate the in vivo beta-blocking activity of a compound like this compound, based on common practices in preclinical cardiovascular research.
Objective: To determine the in vivo beta-blocking potency of a test compound by assessing its ability to antagonize the cardiovascular effects of a beta-agonist (isoprenaline).
Animal Model: Male Wistar rats.
Materials and Equipment:
-
Test compound (e.g., this compound)
-
Isoprenaline hydrochloride
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution
-
Surgical instruments
-
Catheters for intravenous administration and blood pressure measurement
-
Pressure transducer and recording system
-
ECG electrodes and recording system
-
Infusion pump
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Surgically expose and catheterize a femoral vein for drug administration and a carotid or femoral artery for blood pressure monitoring.
-
Place ECG electrodes to monitor heart rate.
-
Allow the animal to stabilize after surgery.
-
-
Baseline Measurements:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period.
-
-
Isoprenaline Dose-Response Curve (Control):
-
Administer increasing doses of isoprenaline intravenously (e.g., as bolus injections or a cumulative infusion).
-
Record the peak change in HR (tachycardia) and the maximum decrease in MAP (vasodilation) at each dose.
-
Allow sufficient time between doses for cardiovascular parameters to return to baseline.
-
-
Administration of Test Compound:
-
Administer a single intravenous dose of the test compound (e.g., this compound).
-
Allow a sufficient period for the drug to distribute and exert its effect (e.g., 15-30 minutes).
-
-
Isoprenaline Dose-Response Curve (Post-Treatment):
-
Repeat the isoprenaline dose-response curve as described in step 3 in the presence of the test compound.
-
-
Data Analysis:
-
Calculate the changes in HR and MAP from baseline for each dose of isoprenaline in both the control and post-treatment phases.
-
Plot the dose-response curves for isoprenaline's effects on HR and MAP before and after administration of the test compound.
-
Determine the dose ratio by comparing the doses of isoprenaline required to produce the same magnitude of effect in the absence and presence of the antagonist. A rightward shift in the dose-response curve indicates competitive antagonism.
-
Mandatory Visualizations
Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo validation of beta-blocking activity.
References
- 1. scilit.com [scilit.com]
- 2. Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and practolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Studies of Beta Adrenergic Antagonism Induced in Man by Propranolol and Practolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Biological Activity of (R)- and (S)-Pronethalol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Pronethalol, a non-selective β-adrenergic receptor antagonist, was a precursor to the widely used β-blocker, propranolol. Like many β-blockers, this compound is a chiral molecule, existing as two enantiomers: (R)-pronethalol and (S)-pronethalol. It is well-established that the biological activity of chiral drugs can be highly stereoselective, with one enantiomer often exhibiting significantly different pharmacological properties than the other. This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of this compound, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of this compound Enantiomers
| Enantiomer | Relative β-Adrenergic Blocking Potency | Antidysrhythmic Activity (vs. ouabain/adrenaline-induced arrhythmia) |
| (R)-(-)-Pronethalol | 49-fold more active than (S)-enantiomer[1] | Low activity[1] |
| (S)-(+)-Pronethalol | Less active | Equal to racemic this compound[1] |
Note: The clinical use of this compound was discontinued due to findings of carcinogenicity in mice.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the biological activity of β-adrenergic receptor antagonists like the enantiomers of this compound.
Radioligand Binding Assay for β-Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To measure the affinity of (R)- and (S)-pronethalol for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing either human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol (CYP).
-
Non-labeled competing ligand: Propranolol (for non-specific binding determination).
-
(R)-pronethalol and (S)-pronethalol.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Cell membranes, radioligand at a concentration near its Kd, and assay buffer are added to the wells.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., propranolol) are added to the wells.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compounds ((R)- or (S)-pronethalol) are added to the wells.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer.
-
Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylyl Cyclase Activity
This assay measures the functional consequence of receptor binding, i.e., the inhibition of agonist-stimulated adenylyl cyclase activity.
Objective: To determine the functional potency (pA2) of (R)- and (S)-pronethalol as antagonists at β1- and β2-adrenergic receptors.
Materials:
-
Intact cells or cell membranes expressing either β1- or β2-adrenergic receptors.
-
β-adrenergic agonist: Isoproterenol.
-
(R)-pronethalol and (S)-pronethalol.
-
ATP.
-
Assay buffer with phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., based on radioimmunoassay, enzyme-linked immunosorbent assay, or luminescence).
Procedure:
-
Cell/Membrane Preparation: Prepare cells or cell membranes as described for the radioligand binding assay.
-
Assay Setup:
-
A concentration-response curve for the agonist (isoproterenol) is first generated to determine its EC50 value.
-
For the antagonism assay, cells/membranes are pre-incubated with varying concentrations of the antagonist ((R)- or (S)-pronethalol) for a specific time.
-
The agonist (isoproterenol) is then added at its EC50 concentration or a range of concentrations to generate a full dose-response curve in the presence of the antagonist.
-
-
Incubation: The reaction is initiated by the addition of ATP and incubated for a defined period (e.g., 10-15 minutes) at 37°C.
-
Termination and cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is measured using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The data is analyzed to determine the rightward shift in the agonist dose-response curve caused by the antagonist. The Schild equation is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value. A higher pA2 value indicates a more potent antagonist.
Mandatory Visualizations
β-Adrenergic Receptor Signaling Pathway
Caption: β-Adrenergic receptor signaling pathway.
Experimental Workflow for Determining Antagonist Potency
Caption: Workflow for antagonist characterization.
Discussion of Differential Biological Activities
The significant difference in β-blocking activity between the (R)- and (S)-enantiomers of this compound underscores the principle of stereoselectivity in drug-receptor interactions. The β-adrenergic receptor, being a chiral macromolecule, provides a three-dimensional binding site that preferentially accommodates one enantiomer over the other. The 49-fold higher activity of the (R)-enantiomer suggests a much better fit within the binding pocket of the receptor, leading to more effective blockade of endogenous catecholamine binding.[1]
Interestingly, the antidysrhythmic properties of the this compound enantiomers show a different stereochemical preference. The observation that the (S)-(+)-enantiomer is as effective as the racemate in treating certain types of arrhythmias, while the more potent β-blocking (R)-(-)-enantiomer is largely inactive, suggests that this particular antiarrhythmic effect is not mediated by β-adrenergic receptor blockade.[1] This points to a non-specific mechanism of action, possibly related to membrane-stabilizing effects, which are known for some β-blockers and are often less stereoselective.
This divergence in the stereoselectivity of different pharmacological effects of the same molecule is a critical consideration in drug development. It highlights the importance of evaluating the full pharmacological profile of individual enantiomers, as one may possess the desired therapeutic activity while the other could be inactive, less active, or even contribute to undesirable side effects. The case of this compound serves as a classic example of how stereochemistry can profoundly influence the biological activity of a drug.
References
Pronethalol vs. Propranolol: A Comparative Analysis of Potency and Side Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pronethalol and propranolol, two historically significant non-selective β-adrenergic receptor antagonists. While this compound was the precursor, propranolol became the clinical mainstay. This document outlines their relative potencies, supported by experimental data, and contrasts their side effect profiles, with a particular focus on the findings that led to the discontinuation of this compound's widespread use. Detailed experimental methodologies are provided to allow for a comprehensive understanding of the cited data.
Potency: A Quantitative Comparison
Propranolol is significantly more potent than its predecessor, this compound, as a β-adrenergic antagonist. Experimental data from various animal models consistently demonstrate a 10- to 20-fold greater potency for propranolol.
Table 1: Relative Potency of this compound and Propranolol in Preclinical Models
| Experimental Model | Endpoint Measured | Relative Potency (Propranolol vs. This compound) | Reference(s) |
| Anesthetized Cats | Blockade of isoprenaline-induced tachycardia | ~10 times more active | [1] |
| Anesthetized Dogs | Blockade of isoprenaline-induced vasodepressor effects | At least 10 times more active | [1] |
| Isolated Guinea-pig Atria | Antagonism of adrenaline-induced increase in rate | 10-20 times more active | [1] |
Side Effect Profiles: A Tale of Two Blockers
The clinical development and ultimate fate of these two molecules were largely dictated by their respective side effect profiles. While both share side effects common to non-selective beta-blockers, a critical distinction in carcinogenicity set them on divergent paths.
Table 2: Comparative Side Effect Profiles of this compound and Propranolol
| Side Effect Category | This compound | Propranolol | Reference(s) |
| Carcinogenicity | Carcinogenic in mice (thymic lymphosarcomata) | Not found to be carcinogenic in similar studies | [2] |
| Central Nervous System | Mild disorientation, slight incoordination, nausea, vomiting. At high doses: tremors and convulsions. | Dizziness, tiredness, sleep disturbances (insomnia, vivid dreams), depression, confusion, hallucinations. | [3] |
| Cardiovascular | Bradycardia, hypotension. | Bradycardia, hypotension, heart failure, cold extremities (Raynaud's phenomenon). | [4][5] |
| Respiratory | Bronchoconstriction (risk in asthmatic patients). | Bronchoconstriction (contraindicated in asthma and COPD). | [3] |
| Metabolic | - | Can mask symptoms of hypoglycemia in diabetic patients. | [5][6] |
| Gastrointestinal | Nausea, vomiting. | Nausea, vomiting, diarrhea, constipation, stomach cramps. | [3][4] |
Experimental Protocols
In Vivo Potency Assessment: Isoprenaline Challenge in Rats
This protocol describes a method to determine the in vivo potency of β-adrenergic antagonists by measuring their ability to inhibit the physiological responses to the β-agonist isoprenaline.[3]
1. Animal Preparation:
- Conscious, freely moving rats are instrumented for the measurement of heart rate (HR) and blood pressure.
- To eliminate parasympathetic influence on heart rate, a continuous infusion of atropine methyl nitrate (1 mg/kg/h) is administered.
2. Baseline Isoprenaline Response:
- Two hours after the start of the atropine infusion, establish a baseline by administering ascending doses of isoprenaline (e.g., 4, 12, 40, and 120 ng/kg/min) via 3-minute infusions, with at least a 20-minute interval between each infusion.
- Record the resulting tachycardia (increase in HR) and hypotensive responses.
3. Antagonist Administration:
- After a washout period of at least 45 minutes following the last isoprenaline infusion, administer the β-adrenergic antagonist (this compound or propranolol) or a vehicle control as an intravenous bolus, followed by a continuous infusion.
4. Post-Antagonist Isoprenaline Challenge:
- Thirty minutes after the administration of the antagonist, repeat the ascending dose infusions of isoprenaline as described in step 2.
- Record the attenuated tachycardic and hypotensive responses.
5. Data Analysis:
- Measure the responses to isoprenaline as the difference between the steady-state values immediately before the infusion and during the third minute of the infusion.
- Compare the dose-response curves for isoprenaline in the presence and absence of the antagonist to determine the degree of blockade and calculate the relative potency.
In Vitro Potency Assessment: Radioligand Binding Assay
This assay determines the affinity of a β-blocker for its receptor by measuring its ability to compete with a radiolabeled ligand for binding sites.[4][7]
1. Membrane Preparation:
- Homogenize tissues or cells expressing β-adrenergic receptors in a cold lysis buffer.
- Perform differential centrifugation to pellet the cell membranes containing the receptors.
- Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Reaction:
- In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., ¹²⁵I-cyanopindolol), and varying concentrations of the unlabeled competitor drug (this compound or propranolol).
- Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist like propranolol).
- Incubate the plate to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.
- Wash the filters with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
- Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
- Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the competitor drug.
- Plot the specific binding as a function of the competitor concentration to generate a competition curve.
- Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Determine the Ki (inhibitory constant) from the IC₅₀ value, which represents the affinity of the antagonist for the receptor.
In Vitro Functional Potency Assessment: cAMP Assay
This functional assay measures the ability of a β-blocker to antagonize the agonist-induced production of the second messenger cyclic AMP (cAMP).[6][8]
1. Cell Culture:
- Culture a suitable cell line that endogenously or recombinantly expresses β-adrenergic receptors (e.g., CHO cells).
2. Assay Procedure:
- Seed the cells in a multi-well plate and allow them to adhere.
- Pre-incubate the cells with varying concentrations of the β-adrenergic antagonist (this compound or propranolol).
- Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoprenaline) to induce cAMP production. Include control wells with no agonist (baseline) and agonist only (maximum stimulation).
- To prevent the degradation of cAMP, a phosphodiesterase inhibitor (e.g., IBMX) can be included in the incubation buffer.
3. Cell Lysis and cAMP Measurement:
- After the stimulation period, lyse the cells to release the intracellular cAMP.
- Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Determine the concentration of cAMP produced in each experimental condition.
- Plot the cAMP concentration as a function of the antagonist concentration to determine the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the β-adrenergic signaling pathway and a typical experimental workflow for assessing β-blocker potency.
References
- 1. anmfonline.org [anmfonline.org]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Pronethalol and Practolol: Mechanisms of Action
A deep dive into the pharmacological profiles of two pivotal beta-blockers, this guide offers a comparative study of pronethalol and practolol. We will explore their mechanisms of action, receptor selectivity, and intrinsic sympathomimetic activity, supported by quantitative data and detailed experimental protocols.
This compound, a pioneering but now obsolete beta-adrenergic antagonist, and practolol, a cardioselective agent with partial agonist properties, represent key milestones in the development of beta-blocker pharmacology. Understanding their distinct mechanisms provides valuable insights for researchers and professionals in drug development. This guide presents a side-by-side comparison of their pharmacological characteristics, supported by experimental data.
Mechanism of Action: A Tale of Two Beta-Blockers
Both this compound and practolol exert their effects by competitively antagonizing the actions of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors. However, their specific interactions with receptor subtypes and their intrinsic activities set them apart.
This compound: The Non-Selective Antagonist
This compound was one of the earliest beta-blockers to be synthesized.[1] It acts as a non-selective antagonist, meaning it blocks both β1 and β2 adrenergic receptors with similar affinity. The (R)-(-)-enantiomer of this compound is significantly more potent than its (S)-(+)-counterpart.[2] Blockade of β1 receptors, predominantly found in the heart, leads to a reduction in heart rate, myocardial contractility, and cardiac output. Simultaneously, its blockade of β2 receptors, located in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction. Due to concerns over carcinogenicity in animal studies, this compound was withdrawn from clinical use shortly after its introduction.
Practolol: The Cardioselective Partial Agonist
Practolol, in contrast, is a β1-selective antagonist, also known as a cardioselective beta-blocker.[3] This selectivity means it has a higher affinity for β1 receptors in the heart than for β2 receptors in the bronchi and peripheral vasculature. This property was a significant advancement, as it reduced the risk of bronchospasm in patients with respiratory conditions.[4]
A key feature of practolol is its intrinsic sympathomimetic activity (ISA) , meaning it acts as a partial agonist at the β1 receptor.[5][6] While it blocks the effects of more potent endogenous catecholamines, it weakly stimulates the receptor itself. This partial agonism results in a less pronounced decrease in resting heart rate and cardiac output compared to beta-blockers without ISA.[7] However, at higher doses, the β1 selectivity of practolol diminishes, and it can also block β2 receptors.[8]
Quantitative Pharmacological Data
The following table summarizes the key pharmacological parameters of this compound and practolol, providing a quantitative comparison of their receptor interactions.
| Parameter | This compound | Practolol | Reference |
| Receptor Selectivity | Non-selective (β1 ≈ β2) | β1-selective | [2][3] |
| pKi (β1 Receptor) | Data not available | 6.8 | |
| pKd (β2 Receptor) | Data not available | 5.8 | |
| Intrinsic Sympathomimetic Activity (ISA) | None | Moderate | [5][6] |
Signaling Pathways and Experimental Workflows
The interaction of this compound and practolol with beta-adrenergic receptors modulates downstream signaling pathways, primarily the adenylyl cyclase-cAMP pathway. The following diagrams illustrate these pathways and a typical experimental workflow for characterizing these drugs.
Caption: Beta-adrenergic receptor signaling pathway and points of intervention for this compound and practolol.
Caption: Experimental workflow for characterizing beta-blocker mechanisms.
Experimental Protocols
The characterization of this compound and practolol involves a combination of radioligand binding assays to determine their affinity for beta-adrenergic receptor subtypes and functional assays to assess their antagonist and partial agonist activities.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and practolol for β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either β1 or β2 adrenergic receptors are prepared from tissues (e.g., rat heart for β1, rat lung for β2) or cultured cell lines (e.g., CHO cells transfected with the human β1 or β2 receptor).
-
Competitive Binding Assay: A fixed concentration of a radiolabeled beta-blocker with high affinity (e.g., [³H]-dihydroalprenolol) is incubated with the membrane preparations in the presence of increasing concentrations of the unlabeled competitor drug (this compound or practolol).
-
Separation and Counting: The reaction is allowed to reach equilibrium, after which the membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
Objective: To determine the functional antagonist potency (pA2) and intrinsic sympathomimetic activity of this compound and practolol.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes rich in β1 or β2 receptors are prepared.
-
Assay Reaction: The membranes are incubated with ATP (the substrate for adenylyl cyclase) and a beta-agonist (e.g., isoproterenol) to stimulate cAMP production. To determine antagonist potency, increasing concentrations of this compound or practolol are included in the incubation.
-
cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is measured, typically using a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
Data Analysis:
-
Antagonist Potency (pA2): Dose-response curves for the agonist are generated in the presence of different concentrations of the antagonist. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's dose-response curve, is calculated using a Schild plot analysis.
-
Intrinsic Sympathomimetic Activity: To measure ISA, the ability of practolol alone to stimulate cAMP production is measured and compared to the maximal stimulation achieved with a full agonist like isoproterenol.
-
Conclusion
This compound and practolol, while both classified as beta-blockers, exhibit distinct pharmacological profiles that have had a significant impact on the trajectory of cardiovascular drug development. This compound's non-selective antagonism of both β1 and β2 receptors, coupled with its early withdrawal due to safety concerns, paved the way for the development of more selective agents. Practolol emerged as a key successor, introducing the concept of cardioselectivity and intrinsic sympathomimetic activity. Its β1-selectivity offered a safer profile for patients with respiratory conditions, while its partial agonism provided a more moderate effect on resting cardiovascular parameters. The comparative study of these two molecules underscores the importance of receptor subtype selectivity and intrinsic activity in defining the therapeutic utility and side-effect profile of beta-blockers. The experimental methodologies outlined here remain fundamental in the ongoing quest to develop novel and more refined modulators of the adrenergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 3. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of respiratory and cardiovascular effects of isoproterenol, propranolol, and practolol in asthmatic and normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective beta-1 receptor blockade with oral practolol in man. A dose-related phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pronethalol's Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of pronethalol, an early beta-adrenergic antagonist, across various preclinical animal models. By cross-validating its cardiovascular and respiratory effects in dogs, rats, and guinea pigs, this document aims to offer a comprehensive overview for researchers in pharmacology and drug development. While this compound itself was withdrawn from clinical use due to safety concerns, its foundational role in the development of beta-blockers makes its pharmacological profile a subject of continued academic interest. Much of the detailed quantitative data available is for its successor, propranolol; where this compound-specific data is limited, analogous data for propranolol is presented to provide a more complete picture of non-selective beta-blockade, with the specific compound clearly noted.
Data Presentation: Quantitative Effects of Beta-Blockade
The following tables summarize the key quantitative effects of this compound and the closely related non-selective beta-blocker, propranolol, on cardiovascular and respiratory parameters in commonly used animal models.
Table 1: Cardiovascular Effects in a Canine Model
| Parameter | Drug | Dosage | Effect | Reference |
| Heart Rate | This compound | Not Specified | Decrease | [1][2] |
| Mean Arterial Pressure | This compound | Not Specified | Decrease | [1][2] |
| Left Coronary Flow | This compound | Not Specified | Reduction | [1][2] |
| Myocardial Contractility (dp/dt) | This compound | Not Specified | Reduction | [1][2] |
| Ventricular Arrhythmia (post-coronary ligation) | Propranolol | 7.5 mg/kg | Abolished | [3] |
Table 2: Cardiovascular Effects in a Rat Model
| Parameter | Drug | Dosage | Model | Effect | Reference |
| Systolic Blood Pressure | Propranolol | 100 mg/kg/day (in drinking water) | Spontaneously Hypertensive Rats (SHR) | Significant Decrease | [4] |
| Heart Rate | Propranolol | 100 mg/kg/day (in drinking water) | SHR and Normotensive Rats | Decrease | [4] |
| Heart Rate (Isoproterenol-induced tachycardia) | Propranolol | Not Specified | Isolated Perfused Heart | Inhibition | [5] |
| Heart Rate | Propranolol | Not Specified | Thyroxine-treated rats | Lowered | [6] |
Table 3: Respiratory Effects in a Guinea Pig Model
| Parameter | Drug | Agonist | Effect | Quantitative Measure (pA2) | Reference |
| Tracheal Smooth Muscle Relaxation | Propranolol | Adrenaline | Competitive Antagonism | 8.85 | |
| Bronchoconstriction (Airway Resistance) | Propranolol | Histamine | Enhanced Response | Not Applicable | [7] |
| Bronchoconstriction | Propranolol | Aerosol (12%) | Severe Dyspnoea | Not Applicable | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used to assess the effects of this compound and propranolol in the cited studies.
Cardiovascular Studies in Anesthetized, Open-Chest Dogs[1][2]
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced and maintained to ensure a stable plane of sedation throughout the experiment.
-
Surgical Preparation:
-
A thoracotomy is performed to expose the heart.
-
The animal is artificially ventilated.
-
Catheters are placed in the femoral artery and vein for blood pressure measurement and drug administration, respectively.
-
A catheter is introduced into the left atrium or ventricle for pressure recordings.
-
An electromagnetic flow probe is placed around the left circumflex coronary artery to measure coronary blood flow.
-
-
Measurements:
-
Central arterial, left and right venous or atrial pressures.
-
Heart rate is derived from the arterial pressure waveform.
-
Left ventricular pressure is measured to calculate the maximum rate of pressure rise (dp/dt), an index of myocardial contractility.
-
Total left coronary blood flow.
-
-
Drug Administration: this compound or propranolol is administered intravenously.
-
Data Acquisition: All hemodynamic parameters are continuously recorded on a polygraph.
Cardiovascular Studies in Rats[4][5]
-
Blood Pressure and Heart Rate in Conscious Rats:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive strains (e.g., Wistar-Kyoto).
-
Method 1: Tail-Cuff Plethysmography: A non-invasive method where an inflatable cuff is placed around the base of the tail to occlude blood flow, and a sensor detects the return of pulsatile flow as the cuff is deflated. This provides systolic blood pressure and heart rate.
-
Method 2: Telemetry: A pressure-sensing catheter is surgically implanted into the abdominal aorta, with a transmitter placed in the peritoneal cavity. This allows for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Drug Administration: Propranolol is administered in the drinking water over a prolonged period.
-
-
Isolated Perfused Rat Heart (Langendorff Preparation):
-
Preparation: The heart is rapidly excised and mounted on a Langendorff apparatus, where it is retrogradely perfused with an oxygenated physiological salt solution through the aorta.
-
Measurements: Heart rate is measured by recording the electrical activity (electrocardiogram) or by a tachometer triggered by ventricular contractions.
-
Drug Administration: Propranolol is added to the perfusate to assess its effects on baseline heart rate and its ability to antagonize the effects of beta-agonists like isoproterenol.
-
Respiratory Studies in Guinea Pigs[7][8][9]
-
In Vivo Measurement of Airway Resistance:
-
Animal Model: Dunkin-Hartley guinea pigs.
-
Anesthesia: Animals are anesthetized.
-
Preparation: A tracheal cannula is inserted, and the animal is placed in a whole-body plethysmograph to measure changes in lung volume and airflow.
-
Measurements: Airway resistance (RL) is calculated from the pressure and flow signals.
-
Drug Administration: Propranolol is administered intravenously. Bronchoconstrictors like histamine are given to induce an increase in airway resistance, and the potentiating effect of the beta-blocker is measured.
-
-
Isolated Tracheal Ring Preparation:
-
Preparation: The trachea is excised, and rings of tracheal tissue are suspended in an organ bath containing a physiological salt solution, bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Measurements: One end of the tracheal ring is fixed, and the other is attached to an isometric force transducer to measure changes in muscle tension.
-
Protocol: The tracheal rings are pre-contracted with an agonist (e.g., histamine or methacholine). The relaxant effect of a beta-agonist (e.g., adrenaline) is then measured in the presence and absence of varying concentrations of propranolol to determine its antagonistic potency (pA2 value).
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways, a generalized experimental workflow, and the logical relationship of cross-validation.
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vivo pharmacological studies.
Caption: Logical relationship for the cross-validation of this compound's effects.
References
- 1. The effects of this compound and propranolol on the coronary circulation of the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound and propranolol on the coronary circulation of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of (±)-propranolol, (±)-, (+)-, and (-)-alprenolol on unanaesthetized dogs with ventricular arrhythmias resulting from coronary artery ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic propranolol treatment inhibits sympathetic nerve activity and keeps blood pressure from rising in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for stimulating the adrenergic system of an isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of propranolol on changes in heart rate, heart weight, kidney weight, urinary hydroxyproline and weight gain induced by large doses of thyroxine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propranolol-induced airway hyperreactivity in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Studies of the bronchoconstrictor effect of the beta-receptor blocking agent propranolol in guinea pigs and patients with bronchial asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Pronethalol's Specificity for Beta-1 vs. Beta-2 Adrenergic Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pronethalol's interaction with beta-1 (β1) and beta-2 (β2) adrenergic receptors. By examining its binding affinity and functional antagonism, this document aims to offer a clear perspective on the specificity of this early beta-blocker. The information is supported by experimental data and detailed methodologies to aid in research and drug development endeavors.
Executive Summary
Data Presentation
The following table summarizes the binding affinity of this compound for β1 and β2 adrenergic receptors. The dissociation constant (Kd) is a measure of the drug's affinity for the receptor; a lower Kd value indicates a higher affinity.
| Receptor Subtype | Ligand | pKd | Kd (nM) | Selectivity (β1/β2) |
| β1-adrenergic | This compound | 8.16 | 6.92 | 0.52 |
| β2-adrenergic | This compound | 8.44 | 3.63 |
pKd is the negative logarithm of the dissociation constant (Kd). Data has been converted from publicly available database values.
Experimental Protocols
The data presented in this guide is typically generated through two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure antagonist activity.
Radioligand Binding Assay (for determining Kd)
This method quantifies the affinity of a ligand (this compound) for its receptor (β1 or β2) by measuring the binding of a radioactively labeled ligand.
Objective: To determine the dissociation constant (Kd) of this compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes expressing a high density of either human β1 or β2 adrenergic receptors.
-
Radioligand: [3H]-CGP12177 (a non-selective β-adrenergic antagonist).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding Assay:
-
Set up a series of tubes containing a fixed concentration of the radioligand ([3H]-CGP12177).
-
Add increasing concentrations of unlabeled this compound to these tubes.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound.
-
The data will generate a sigmoidal competition curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant. The Ki value is equivalent to the Kd for a competitive antagonist.
-
Functional Assay: cAMP Accumulation Assay (for determining pA2 or IC50)
This assay measures the ability of an antagonist (this compound) to inhibit the production of cyclic AMP (cAMP) stimulated by a β-adrenergic receptor agonist.
Objective: To determine the functional potency (pA2 or IC50) of this compound in blocking agonist-induced cAMP production mediated by β1 and β2 adrenergic receptors.
Materials:
-
Cells stably expressing either human β1 or β2 adrenergic receptors.
-
Agonist: Isoproterenol (a non-selective β-agonist).
-
Antagonist: this compound.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation:
-
Treat the cells with increasing concentrations of this compound for a specific period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the agonist (isoproterenol), typically the EC80 concentration (the concentration that produces 80% of its maximal effect), to the wells.
-
Incubate for a defined time (e.g., 15-30 minutes) to allow for cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using the detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
For a more detailed analysis of competitive antagonism, a Schild analysis can be performed by generating agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response, can then be calculated.
-
Mandatory Visualization
Pronethalol's Competitive Antagonism at β-Adrenergic Receptors: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of pronethalol's mechanism of action through competitive binding assays, with a comparative look at propranolol and isoproterenol.
This compound, a foundational molecule in the development of β-blocker therapy, acts as a non-selective competitive antagonist at β-adrenergic receptors. Its mechanism of action, which involves blocking the binding of endogenous catecholamines like epinephrine and norepinephrine, has been validated through various pharmacological studies, including competitive binding assays. This guide provides a comparative analysis of this compound's binding characteristics against the more potent antagonist, propranolol, and the agonist, isoproterenol, supported by experimental data and detailed protocols.
Comparative Binding Affinity at β-Adrenergic Receptors
Competitive binding assays are crucial in determining the affinity of a ligand for a receptor. In these assays, a radiolabeled ligand with known affinity is competed off the receptor by an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the inhibition constant (Ki), a measure of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity.
While specific Ki values for this compound are less commonly cited in recent literature, historical studies have established its relationship with propranolol. Propranolol is demonstrated to be approximately ten to twenty times more potent than this compound in antagonizing the effects of adrenaline and isoprenaline, indicating a significantly higher affinity for β-adrenergic receptors.[1]
The following table summarizes the binding affinities (Ki) of propranolol and the dissociation constant (Kd) of isoproterenol for β1 and β2-adrenergic receptors, providing a quantitative basis for comparison.
| Compound | Receptor Subtype | Binding Affinity (Ki/Kd in nM) | Compound Type |
| Propranolol | β1-adrenergic | 1.47 - 11.75[2] | Antagonist |
| Propranolol | β2-adrenergic | 0.48 - 1.12[2] | Antagonist |
| Isoproterenol | β-adrenergic | 900 - 5000[3] | Agonist |
Note: The Ki and Kd values can vary depending on the experimental conditions, tissue source, and radioligand used. The values presented here are a representative range from multiple studies.
Unraveling the Mechanism: The β-Adrenergic Signaling Pathway
The binding of an agonist, such as isoproterenol, to a β-adrenergic receptor initiates a signaling cascade. This process involves the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to various cellular responses. This compound, as a competitive antagonist, physically blocks the receptor's binding site, preventing the agonist from initiating this cascade.
Caption: β-Adrenergic signaling pathway and points of intervention by an agonist (Isoproterenol) and a competitive antagonist (this compound).
Experimental Protocol: Competitive Radioligand Binding Assay
This section outlines a generalized protocol for a competitive binding assay to determine the affinity of this compound for β-adrenergic receptors.
1. Materials and Reagents:
-
Membrane Preparation: A source of β-adrenergic receptors, typically cell membranes isolated from tissues or cultured cells expressing the receptor (e.g., turkey erythrocyte membranes for β1 and rat erythrocyte membranes for β2).[4]
-
Radioligand: A high-affinity radiolabeled β-adrenergic antagonist, such as [3H]dihydroalprenolol ([3H]DHA) or [125I]cyanopindolol ([125I]CYP).[4][5]
-
Unlabeled Ligands: this compound, propranolol (for comparison), and a non-selective β-agonist like isoproterenol (for defining non-specific binding).
-
Assay Buffer: Typically a Tris-HCl buffer containing MgCl2.
-
Filtration Apparatus: A vacuum filtration manifold and glass fiber filters (e.g., Whatman GF/B or GF/C).[4]
-
Scintillation Counter: For quantifying the radioactivity on the filters.
2. Experimental Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a series of tubes, add a constant concentration of the radioligand and a constant amount of the membrane preparation.
-
Competition: To these tubes, add increasing concentrations of the unlabeled test compound (this compound). Include tubes with:
-
Total Binding: Radioligand and membranes only.
-
Non-specific Binding: Radioligand, membranes, and a high concentration of a non-labeled antagonist (e.g., propranolol) to saturate all specific binding sites.[5]
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[4]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through the glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.[4]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the amount of specifically bound radioligand at each concentration of the competitor.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.
-
Determine the IC50: The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value.
-
Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of this compound.
Conclusion
Competitive binding assays provide a robust and quantitative method for validating the mechanism of action of β-adrenergic antagonists like this compound. The data clearly demonstrates that this compound acts by competing with other ligands for binding to β-adrenergic receptors. While it served as a crucial step in the development of β-blockers, subsequent research led to the development of more potent antagonists such as propranolol, which exhibits a significantly higher affinity for these receptors. The experimental framework provided in this guide offers a solid foundation for researchers to conduct their own comparative binding studies and further explore the pharmacology of this important class of drugs.
References
- 1. COMPARISON OF SOME PROPERTIES OF this compound AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pronethalol
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of pronethalol, a non-selective β-adrenergic antagonist. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.
I. Understanding this compound: Key Data
A summary of the key chemical and physical properties of this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Chemical Formula | C₁₅H₁₉NO[1][2] |
| Molecular Weight | 229.32 g/mol [1] |
| CAS Number | 54-80-8[2][3] |
| Appearance | Solid |
| Solubility | Soluble in DMSO[4] |
| Storage | Store at -20°C for short-term, -80°C for long-term storage of stock solutions.[3][4] |
II. This compound Disposal Protocol: A Step-by-Step Approach
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment to prevent accidental exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect street clothes.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent unintended reactions and to ensure correct disposal pathways.
-
Solid this compound Waste:
-
Collect any solid this compound, including unused or expired product and contaminated items (e.g., weighing paper, gloves), in a clearly labeled, sealed container.
-
The container should be designated for "Pharmaceutical Waste" or "Chemical Waste."
-
-
Liquid this compound Waste (Solutions):
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
Do not mix with other incompatible chemical waste streams.
-
Step 3: In-Lab Deactivation (If Applicable and Permissible)
In some instances, chemical deactivation may be a viable option prior to disposal. However, this should only be performed if you have a validated and safe protocol. Without a specific, validated deactivation protocol for this compound, this step should be avoided.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations.
-
Preferred Method: Licensed Waste Disposal Vendor:
-
The most recommended and safest method for the disposal of this compound waste is to transfer it to a licensed hazardous waste disposal company.
-
These companies are equipped to handle and dispose of chemical and pharmaceutical waste in an environmentally sound manner, often through high-temperature incineration.
-
-
Alternative Method (for small quantities, check local regulations):
III. Environmental Considerations and Safety
While comprehensive environmental risk assessment data for this compound is limited, information on the closely related compound, propranolol, suggests that while it is detected in the environment, it is considered to be of low risk at current concentrations.[10][11][12][13][14] However, the precautionary principle dictates that all chemical waste should be disposed of in a manner that minimizes environmental release.
Safety data for propranolol hydrochloride indicates that it is harmful if swallowed and may have reproductive toxicity.[15][16][17] Given the structural similarity, it is prudent to handle this compound with the same level of caution.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer working environment and protecting our ecosystem.
References
- 1. This compound | C15H19NO | CID 4930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. dea.gov [dea.gov]
- 6. Medicine: Proper Disposal [nationwidechildrens.org]
- 7. fda.gov [fda.gov]
- 8. Safe Disposal of Medicines | FDA [fda.gov]
- 9. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 10. Environmental risk assessment of propranolol in the groundwater bodies of Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. astrazeneca.com [astrazeneca.com]
- 12. Brunel University Research Archive: A comprehensive aquatic risk assessment of the beta-blocker propranolol, based on the results of over 600 research papers [bura.brunel.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 16. lgcstandards.com [lgcstandards.com]
- 17. pharmacopoeia.com [pharmacopoeia.com]
Safeguarding Research: A Comprehensive Guide to Handling Pronethalol
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pronethalol. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound, a non-selective β-adrenergic antagonist, requires careful handling due to its potential health hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in a laboratory setting, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, drawing from established safety protocols for hazardous pharmaceutical compounds.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes and airborne particles. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended for any direct handling of the compound. |
| Body Protection | Impervious clothing | A lab coat or gown made of a low-permeability fabric should be worn to protect against skin contact. |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when there is a risk of generating dust or aerosols. |
Operational Plan: From Receipt to Disposal
A structured approach to managing this compound within the laboratory is crucial to minimize exposure risks. The following workflow outlines the key stages of handling this compound.
Step-by-Step Guidance
1. Preparation:
-
Receiving and Unpacking: Upon receipt, inspect the package for any signs of damage. Wear appropriate PPE during unpacking in a designated area.
-
Verification and Labeling: Verify the chemical identity and purity against the order specifications. Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Secure Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The stock solution should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
2. Handling:
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound in a chemical fume hood to prevent inhalation of dust particles.
-
Solution Preparation: Prepare solutions in a fume hood. Ensure adequate ventilation and use appropriate solvents as specified in the experimental protocol.
3. Experimentation:
-
Experimental Use: Handle all solutions containing this compound with care, wearing the full complement of PPE. Avoid direct contact and aerosol generation.
4. Disposal:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Waste Segregation: Segregate all this compound waste, including contaminated PPE, into clearly labeled hazardous waste containers.
-
Final Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge into drains or the environment.
Understanding the Mechanism: β-Adrenergic Signaling Pathway
This compound functions as a non-selective antagonist of β-adrenergic receptors. Understanding its mechanism of action is crucial for interpreting experimental results and appreciating its potential physiological effects. The following diagram illustrates the canonical β-adrenergic signaling pathway that is inhibited by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
